Technical Documentation Center

2-Amino-6-chloropurine riboside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-6-chloropurine riboside
  • CAS: 34793-10-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 2-Amino-6-chloropurine Riboside in Drug Development

Executive Summary 2-Amino-6-chloropurine riboside (CAS: 2004-07-1), frequently referred to as 6-chloroguanosine, is a pivotal nucleoside analog intermediate in modern medicinal chemistry [1]. By featuring a highly reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-chloropurine riboside (CAS: 2004-07-1), frequently referred to as 6-chloroguanosine, is a pivotal nucleoside analog intermediate in modern medicinal chemistry [1]. By featuring a highly reactive 6-chloro substituent on the purine ring, it serves as a versatile, programmable building block for the synthesis of diverse antiviral, antineoplastic, and RNA-targeted therapeutics. This technical whitepaper details its chemical properties, mechanistic utility, and the self-validating experimental protocols required for its manipulation and analytical characterization.

Chemical Structure and Physicochemical Profiling

The molecular architecture of 2-amino-6-chloropurine riboside consists of a purine heterocycle substituted with an exocyclic amino group at the C2 position and a chlorine atom at the C6 position [2]. This nucleobase is N-glycosidically linked at the N9 position to a β-D-ribofuranose sugar ring. The presence of the electronegative chlorine atom significantly alters the electron density of the purine ring, rendering the C6 position highly susceptible to targeted chemical modifications.

Table 1: Physicochemical Properties of 2-Amino-6-chloropurine Riboside

PropertyValue / Description
Chemical Name (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS Number 2004-07-1
Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
Appearance White to light yellow crystalline powder
Melting Point 165–167 °C (dec.)
Solubility Soluble in DMSO, Methanol, and warm Water
Storage Conditions Keep in dark place, inert atmosphere, store at 0–8 °C or -20 °C [5]

Mechanistic Causality: The Power of the 6-Chloro Leaving Group

In standard guanosine, the C6 carbonyl oxygen is a poor leaving group, making direct modification at this position thermodynamically unfavorable. 2-Amino-6-chloropurine riboside circumvents this limitation. The highly electronegative chlorine atom induces a strong inductive effect, withdrawing electron density from the C6 carbon and rendering it highly electrophilic.

When exposed to nucleophiles (amines, thiols, or alkoxides), the molecule undergoes Nucleophilic Aromatic Substitution (SNAr) [3]. The reaction proceeds via an anionic Meisenheimer-type intermediate. The purine ring system acts as an electron sink, stabilizing the negative charge before the chloride ion departs, restoring aromaticity. This predictable causality allows researchers to design vast combinatorial libraries of N6-substituted adenosines and 6-substituted guanosine analogs with high regioselectivity.

SNAr_Mechanism A 2-Amino-6-chloropurine riboside (Electrophilic C6) B Nucleophilic Attack (Amine/Thiol/Alkoxide) A->B Base catalyst (e.g., Et3N) C Anionic Meisenheimer Intermediate B->C Electron delocalization into purine ring D Chloride Leaving Group Departure C->D Rearrangement E Substituted Nucleoside Analog (Target Drug) D->E Restoration of aromaticity

Workflow of Nucleophilic Aromatic Substitution (SNAr) on 2-Amino-6-chloropurine riboside.

Experimental Workflows and Self-Validating Protocols

Protocol: Nucleophilic Aromatic Substitution (SNAr) for N6-Derivatization

To synthesize N6-substituted adenosine analogs, the 6-chloro group is displaced using primary or secondary amines [3].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-6-chloropurine riboside in anhydrous N,N-dimethylformamide (DMF) or ethanol under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the 6-chloro group into a 6-oxo group (which would inadvertently yield guanosine).

  • Base Addition: Add 2.0 to 3.0 equivalents of a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).

    • Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the substitution and driving the reaction equilibrium forward.

  • Nucleophile Introduction: Add 1.2 equivalents of the desired amine. Heat the reaction mixture to 60–80 °C for 4 to 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier associated with disrupting aromaticity to form the Meisenheimer intermediate.

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 302[M+H]+) and the emergence of the target product mass validates the successful departure of the chloride leaving group.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (eluent: CH2Cl2:MeOH, typically 85:15).

Protocol: Analytical Characterization (HPLC & NMR)

To ensure the integrity of the starting material or synthesized derivatives, rigorous analytical validation is required [4].

  • HPLC Method: Use a reverse-phase C18 analytical column (e.g., Zorbax SB-C18, 4.6 × 150 mm). Elute using a binary gradient of 20 mM triethylammonium acetate buffer (pH 7.0) and acetonitrile (0–25% over 30 minutes).

    • Causality: The ion-pairing agent (triethylammonium acetate) interacts dynamically with the polar ribofuranose hydroxyls, suppressing secondary interactions with the silica matrix and drastically improving peak shape and retention time predictability. A Diode Array Detector (DAD) set to 254 nm and 310 nm will confirm the intact purine chromophore.

  • NMR Method: Dissolve the sample in DMSO-d6.

    • Causality: The use of a highly polar, aprotic solvent ensures complete dissolution and prevents the rapid proton exchange of the exocyclic NH2 and sugar OH protons with the solvent, allowing them to be clearly observed and integrated in the 1H NMR spectrum.

Quantitative Analytical Data

The structural identity of 2-amino-6-chloropurine riboside is definitively confirmed by its Nuclear Magnetic Resonance (NMR) profile [2]. The absence of a proton at the C6 position and the distinct downfield shift of the C8 proton are highly diagnostic.

Table 2: 1H and 13C NMR Spectral Assignments (400 MHz / 100 MHz, DMSO-d6)

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingStructural Assignment
1H 8.38s, 1HPurine H-8
1H 6.99s, 2HExocyclic NH2 (C2)
1H 5.81d, J = 5.80 Hz, 1HSugar H-1' (Anomeric)
1H 5.49, 5.19, 5.05br s, br s, t (J = 5.24 Hz)Sugar OH-2', OH-3', OH-5'
1H 4.47t, J = 4.85 Hz, 1HSugar H-2'
1H 4.20–4.02m, 1HSugar H-3'
1H 3.90q, J = 3.98 Hz, 1HSugar H-4'
1H 3.69–3.52m, 2HSugar H-5' (diastereotopic)
13C 160.5, 154.7, 150.2-Purine C2, C4, C6
13C 141.9, 124.2-Purine C8, C5
13C 87.4, 86.0, 74.2, 70.9, 61.9-Sugar C1', C4', C2', C3', C5'

High-Resolution Mass Spectrometry (HRMS-ES): Calculated for C10H13ClN5O4 [M+H]+: 302.0651; Found: 302.0649.

References

  • PubChem. "2-Amino-6-chloropurine riboside - Compound Summary." National Center for Biotechnology Information.[Link]

  • Aronov, A. M., et al. "Adenosine Analogues as Inhibitors of Trypanosoma brucei Phosphoglycerate Kinase." ACS Publications.[Link]

  • "One-Electron Reduction of 8-Bromo-2-aminoadenosine in the Aqueous Phase." The Journal of Physical Chemistry B, ACS Publications.[Link]

Exploratory

Engineering Nucleoside Analogs: The Mechanistic Role of 2-Amino-6-chloropurine Riboside in Advanced Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the thermodynamic limitations of modifying natural purines. Guanosine, for instance, exhibits extreme chemical stability at the C6 position due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the thermodynamic limitations of modifying natural purines. Guanosine, for instance, exhibits extreme chemical stability at the C6 position due to its stable lactam tautomer, making direct derivatization notoriously difficult. To bypass this thermodynamic sink, we employ 2-amino-6-chloropurine riboside (also known as 6-chloroguanosine) as a highly reactive, versatile synthon[1].

By substituting the C6 carbonyl oxygen with a chlorine atom, we disrupt the lactam stability and introduce an excellent leaving group. This whitepaper details the mechanistic causality, quantitative performance metrics, and self-validating protocols for utilizing 2-amino-6-chloropurine riboside in the synthesis of bespoke nucleoside analogs for antiviral therapeutics, RNA studies, and biochemical assays.

Mechanistic Causality: The C6-Chloro Advantage

The core utility of 2-amino-6-chloropurine riboside lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the chlorine atom, coupled with the electronegativity of the purine ring nitrogens, transforms the C6 carbon into an electrophilic hotspot.

When a nucleophile (such as an alkoxide, amine, or thiolate) is introduced, it attacks the electron-deficient C6 carbon. This forms a transient, tetrahedral Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, restoring the aromaticity of the pyrimidine sub-ring and yielding a 6-substituted 2-aminopurine nucleoside[2]. This predictable reactivity allows us to engineer structural diversity into the purine scaffold without degrading the ribose moiety.

Pathway A 2-Amino-6-chloropurine riboside B Nucleophilic Attack (SNAr) A->B C Meisenheimer Complex B->C D Chloride Elimination C->D E 6-Substituted Nucleoside D->E

Nucleophilic aromatic substitution (SNAr) pathway at the C6 position of the purine ring.

Strategic Applications in Drug Development

The unique reactivity of 2-amino-6-chloropurine riboside has cemented its role in several high-impact pharmaceutical pipelines:

  • Antiviral Dideoxynucleosides: 2-Amino-6-chloropurine derivatives are pivotal intermediates in synthesizing 2',3'-dideoxynucleosides for anti-HIV and anti-hepatitis B therapies. For example, nucleophilic displacement followed by catalytic hydrogenation yields potent antiviral agents like 2',3'-dideoxyguanosine[2].

  • Isotopic Labeling for Mechanistic Studies: Synthesizing [6-¹⁸O]guanosine directly from guanosine is kinetically unfavorable. However, utilizing the enzyme adenosine deaminase to hydrolyze 2-amino-6-chloropurine riboside in ¹⁸O-labeled water provides a rapid, quantitative yield of the isotopically labeled product[3].

  • Biocatalytic Phosphorylation: In nucleotide therapeutic development, converting nucleosides to their active triphosphate forms is essential. The 6-chloro analog serves as an excellent substrate for Polyphosphate Kinase 2 (EbPPK2), achieving rapid conversion to the corresponding triphosphate, which is critical for downstream polymerase assays[4].

  • Fluorescent Probes: Reaction with chloroacetaldehyde yields highly fluorescent 1,N²-ethenoguanosine derivatives, which are utilized as substrates for purine-nucleoside phosphorylases in kinetic assays[5].

Quantitative Performance Metrics

The table below summarizes the empirical conversion rates and yields of 2-amino-6-chloropurine riboside across various chemical and biocatalytic workflows.

Reaction TypeReagents / EnzymeTarget ProductConversion / YieldRef
Nucleophilic Substitution (Alkoxide) Sodium methoxide, Methanol2-Amino-6-methoxypurine ribosideQuantitative (~100%)[2]
Nucleophilic Substitution (Amine) Methanolic ammonia, 85°C, 36h2,6-Diaminopurine riboside47% Yield[2]
Enzymatic Hydrolysis (Isotopic) Adenosine Deaminase, ¹⁸O-Water[6-¹⁸O]GuanosineQuantitative (20h)[3]
Enzymatic Phosphorylation EbPPK2, Sodium Polyphosphate2-Amino-6-chloropurine riboside triphosphate73% Conversion (10 min)[4]
Cyclization (Etheno-adducts) Chloroacetaldehyde, pH 4-4.51,N²-Ethenoguanosine derivativesHigh (HPLC separated)[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, I have designed the following protocols with built-in causality explanations and validation checkpoints.

Protocol 1: Chemical Derivatization (Synthesis of 2-Amino-6-methoxypurine riboside)

Objective: Exploit SNAr to replace the C6-chloro group with a methoxy group.

  • Step 1: Substrate Preparation. Dissolve 2-amino-6-chloropurine riboside in anhydrous methanol. Causality: Anhydrous conditions are strictly required to prevent premature hydrolysis of the chloro group to a hydroxyl group (which would yield standard guanosine).

  • Step 2: Reagent Addition. Add an excess of sodium methoxide. Causality: Methoxide acts as a strong, unhindered nucleophile, driving the equilibrium toward the Meisenheimer complex.

  • Step 3: Incubation. Stir the mixture at ambient temperature. Monitor via TLC (EtOH/CHCl₃, 1:9). Validation: The reaction is complete when the starting material spot entirely disappears, typically resulting in quantitative conversion[2].

  • Step 4: Quenching. Neutralize the reaction mixture with a weak acid (e.g., acetic acid). Causality: Neutralization prevents the degradation of the ribose moiety during solvent evaporation.

  • Step 5: Purification. Evaporate the solvent and purify the residue via silica gel chromatography to isolate the pure 2-amino-6-methoxypurine riboside[2].

Protocol 2: Enzymatic Synthesis of[6-¹⁸O]Guanosine

Objective: Generate isotopically labeled guanosine using biocatalysis.

  • Step 1: Buffer Preparation. Prepare a 0.1 M sodium phosphate buffer (pH 7.0) using 97.6% ¹⁸O-labeled water[3].

  • Step 2: Substrate Solubilization. Dissolve 2-amino-6-chloropurine riboside in a minimal volume of Dimethyl Sulfoxide (DMSO) to achieve a final concentration of ~33 mM in the reaction mixture. Causality: DMSO is critical here to increase the solubility of the riboside at pH 7.0 without denaturing the enzyme[3].

  • Step 3: Enzymatic Catalysis. Add adenosine deaminase (calf intestine, ~10 units) to the buffered substrate solution and incubate at 37°C[3].

  • Step 4: Monitoring & In-Situ Validation. Monitor the reaction visually and via TLC. Validation: The product, [6-¹⁸O]guanosine, has significantly lower solubility than the starting material. Precipitation of the product after ~20 minutes serves as a self-validating visual indicator of successful turnover[3].

  • Step 5: Isolation. After 20 hours, centrifuge the mixture to isolate the precipitated[6-¹⁸O]guanosine. Discard the supernatant[3].

Workflow Step1 1. Substrate Solubilization (DMSO/Methanol) Step2 2. Reagent/Enzyme Addition (Nucleophile or Deaminase) Step1->Step2 Step3 3. Controlled Incubation (Thermal or 37°C Biocatalysis) Step2->Step3 Step4 4. Reaction Quenching & Precipitation Step3->Step4 Step5 5. Chromatographic or Centrifugal Isolation Step4->Step5

Standardized experimental workflow for chemical and enzymatic derivatization.

Conclusion

The strategic deployment of 2-amino-6-chloropurine riboside bridges the gap between natural nucleoside limitations and the demand for highly modified synthetic analogs. By understanding the electronic causality of the C6-chloro position, researchers can confidently execute both chemical SNAr displacements and targeted biocatalytic transformations, accelerating the discovery of novel antiviral agents and biochemical probes.

Sources

Foundational

2-Amino-6-chloropurine Riboside: A Foundational Scaffold for Advanced Nucleoside Analogues and RNA Therapeutics

Executive Summary As a Senior Application Scientist in the field of nucleotide chemistry, I frequently encounter the challenge of designing nucleoside analogues that perfectly balance metabolic stability with targeted bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in the field of nucleotide chemistry, I frequently encounter the challenge of designing nucleoside analogues that perfectly balance metabolic stability with targeted bioactivity. 2-Amino-6-chloropurine riboside (CAS: 2004-07-1), also known as 6-chloroguanosine, serves as a critical synthetic intermediate in this domain. Its unique chlorinated purine structure provides a highly reactive C6 position, while the ribofuranose moiety allows for selective hydroxyl modifications.

This technical guide systematically deconstructs the physicochemical properties, structural versatility, and validated experimental protocols for utilizing 2-amino-6-chloropurine riboside in the development of antiviral agents, anticancer therapeutics, and next-generation RNA-based drugs.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline physical and chemical properties of 2-amino-6-chloropurine riboside is paramount for optimizing reaction conditions and predicting its pharmacokinetic behavior. The presence of the electron-withdrawing chlorine atom at the C6 position significantly alters the electron density of the purine ring, rendering it highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical Properties of 2-Amino-6-chloropurine riboside

PropertyValueCausality / Significance
CAS Number 2004-07-1[1]Standard identifier for regulatory and procurement compliance.
Molecular Formula C10H12ClN5O4[1]Defines the stoichiometric baseline for synthetic workflows.
Molecular Weight 301.69 g/mol [1]Optimal size for small-molecule drug design (aligns with Lipinski's Rule of 5).
Melting Point 165 - 167 °C (dec.)[2]Indicates thermal stability limits; decomposition occurs upon melting, requiring controlled heating during synthesis.
LogP (Predicted) -0.1[1]Hydrophilic nature, necessitating specific formulation strategies (e.g., lipid nanoparticles) for cellular permeability.
Reactive Sites C6-Cl, 2'-OH, 3'-OH, 5'-OH[3]Enables orthogonal protection/deprotection strategies for highly selective functionalization.

Mechanistic Role in Drug Development

The true value of 2-amino-6-chloropurine riboside lies in its role as a pluripotent scaffold. The compound operates at the intersection of three major synthetic pathways:

  • C6 Nucleophilic Displacement: The C6-Cl bond is highly reactive toward amines, thiols, and alkoxides. This allows for the rapid generation of 6-substituted guanosine analogues, which are widely investigated for their broad antitumor activity and inhibition of viral replication as detailed by 4[4].

  • Ribose Functionalization (e.g., 2'-O-Methylation): Selective methylation of the 2'-hydroxyl group enhances the resistance of the resulting RNA oligonucleotides to nuclease degradation, a critical requirement for RNA interference (RNAi) and antisense oligonucleotide (ASO) therapies[5].

  • C2 Deamination/Substitution: Utilizing reagents like isoamyl nitrite allows for the modification of the C2 amino group, leading to the synthesis of highly specific human adenosine A3 receptor (A3AR) ligands[6].

G A 2-Amino-6-chloropurine riboside (Core Scaffold) B Regioselective 2'-O-Methylation (NaH, MeI) A->B Ribose Modification C C6 Nucleophilic Displacement (Amines, Alkoxides, Thiols) A->C Pyrimidine Ring Modification D C2 Deamination / Substitution (i-Amyl Nitrite) A->D Purine Ring Modification E 2'-O-Methyl Guanosine Analogs (RNA Therapeutics) B->E Deprotection / Hydrolysis F 6-Substituted Purine Analogs (Antiviral / Anticancer) C->F Target Binding G 2-Substituted Adenosine Analogs (A3AR Ligands) D->G Target Binding

Divergent synthetic pathways of 2-amino-6-chloropurine riboside in drug development.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are employed.

Protocol 1: Regioselective 2'-O-Methylation for RNA Therapeutic Precursors

Objective: Synthesize 2'-O-methyl-2-amino-6-chloropurine riboside, a critical building block for nuclease-resistant RNA therapeutics, as outlined in 5[5]. Rationale: Direct methylation of guanosine often yields complex mixtures. Starting with the 6-chloro analogue suppresses unwanted base methylation, directing the reaction toward the 2'-hydroxyl group due to its higher acidity compared to the 3'-hydroxyl[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-chloropurine riboside (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the C6-Cl bond and the quenching of the highly reactive hydride reagent.

  • Deprotonation: Cool the solution to -20 °C. Slowly add sodium hydride (NaH, 1.1 eq) in small portions. Causality: The sub-zero temperature kinetically favors the deprotonation of the more acidic 2'-OH over the 3'-OH, maximizing regioselectivity (yielding up to 65% of the desired isomer)[5].

  • Alkylation: Introduce methyl iodide (MeI, 1.2 eq) dropwise over 15 minutes. Stir the reaction mixture at -20 °C for 2 hours. Causality: Controlled addition prevents localized exothermic spikes that could lead to over-methylation (e.g., 2',3'-bis-O-methyl derivatives).

  • Quenching and Extraction: Quench the reaction with glacial acetic acid to neutralize excess NaH. Evaporate the DMF under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Purify the organic layer via silica gel flash chromatography (eluting with a gradient of dichloromethane/methanol). The resulting product can subsequently be converted to 2'-O-methyl guanosine via hydrolysis (using 1,4-diazabicyclo[2.2.2]octane and water at 90 °C)[5].

Protocol 2: C6 Nucleophilic Substitution for Antiviral Analogue Synthesis

Objective: Displace the C6 chlorine atom to generate 6-substituted purine analogues[3]. Rationale: The electron-deficient nature of the pyrimidine ring in the 6-chloro purine system makes it an excellent substrate for SNAr (Nucleophilic Aromatic Substitution) reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-chloropurine riboside (1.0 eq) in a polar protic solvent such as methanol or ethanol.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine or sodium alkoxide, 3.0 eq). If using an amine, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation of the incoming nucleophile and driving the reaction to completion.

  • Heating: Heat the mixture to 80 °C in a sealed tube for 4-6 hours. Causality: The sealed tube prevents the loss of volatile nucleophiles and provides the necessary thermal energy required to overcome the activation barrier of the SNAr reaction.

  • Isolation: Cool to room temperature, concentrate in vacuo, and purify via preparative HPLC to yield the pure 6-substituted nucleoside analogue.

Analytical Validation Standards

To establish absolute trustworthiness in your synthetic pipeline, synthesized analogues must undergo rigorous analytical validation:

  • HPLC-UV: Monitor reaction progress and final purity at 254 nm and 309 nm. The characteristic absorbance of the 6-chloropurine system will shift significantly upon successful substitution.

  • 1H-NMR (DMSO-d6): Confirm regioselectivity. For instance, in Protocol 1, the appearance of a sharp singlet around 3.4 ppm confirms the presence of the 2'-O-methyl group, while the shift of the anomeric proton (H1') validates the substitution site.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass. The presence of the distinctive chlorine isotope pattern (approx. 3:1 ratio of M to M+2) in the starting material must completely disappear upon successful C6 substitution.

References

  • Title: 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Synthesis of adenosine analogues with indole moiety as human adenosine A3 receptor ligands Source: PMC (National Institutes of Health) URL: [Link]

  • Title: US6972330B2 - Chemical synthesis of methoxy nucleosides Source: Google Patents URL

Sources

Exploratory

The Strategic Role of 2-Amino-6-chloropurine Riboside in RNA Modification and Therapeutic Engineering

Executive Summary In the rapidly evolving landscape of RNA therapeutics, structural biology, and CRISPR-mediated genome editing, the demand for non-canonical, base-modified nucleotides has surged. 2-Amino-6-chloropurine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of RNA therapeutics, structural biology, and CRISPR-mediated genome editing, the demand for non-canonical, base-modified nucleotides has surged. 2-Amino-6-chloropurine riboside (6-Cl-Guo) has emerged as a premier synthetic linchpin in this domain. Unlike natural guanosine, which requires harsh conditions to activate the C6-oxo group, 6-Cl-Guo possesses a primed, highly reactive electrophilic center at the C6 position. This whitepaper explores the mechanistic advantages of 6-Cl-Guo, detailing its role in synthesizing thermodynamically enhanced RNA duplexes, its integration into enzymatic RNA transcription cascades, and its utility in developing advanced delivery vectors for gene editing.

Chemical Anatomy: The Mechanistic Advantage of the C6-Chloro Substitution

The utility of 2-amino-6-chloropurine riboside stems from its unique electronic topology. The natural purine ring is electron-deficient, a property that is significantly amplified by the highly electronegative chlorine atom at the C6 position.

This structural feature lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr) . Consequently, the C6-chlorine acts as an exceptional leaving group, allowing for mild nucleophilic displacement by primary amines, secondary amines, thiols, and alkoxides without risking the cleavage of the sensitive N-glycosidic bond that attaches the nucleobase to the ribose sugar 1. Furthermore, the C6-Cl bond is highly susceptible to oxidative addition, making it an ideal substrate for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) to introduce bulky heteroaryl or fluorescent alkynyl groups 2.

G A 2-Amino-6-chloropurine riboside (6-Cl-Guo) B Nucleophilic Aromatic Substitution (SNAr) A->B Amines/Alkoxides (Mild Heat) C Pd-Catalyzed Cross-Coupling A->C Boronic Acids/Alkynes (Pd Catalyst) D 2,6-Diaminopurine (D) (Enhanced RNA Stability) B->D NH3 E N6-Substituted Analogs (Enzyme Inhibitors) B->E Primary/Secondary Amines F C6-Heteroaryl Purines (Fluorescent Probes) C->F Suzuki/Sonogashira

Chemical pathways of 2-Amino-6-chloropurine riboside enabling diverse RNA modifications.

Engineering RNA Duplex Stability: The 2,6-Diaminopurine (D) Paradigm

In the development of antisense oligonucleotides (ASOs) and siRNAs, target affinity is paramount. Replacing canonical Adenine with 2,6-Diaminopurine (D) introduces an additional amino group at the C2 position. This allows the modified base to form three hydrogen bonds with Uridine (analogous to a G-C pair), drastically increasing the thermodynamic stability of the resulting RNA/RNA or LNA/RNA heteroduplexes 3.

2-Amino-6-chloropurine riboside serves as the universal, cost-effective precursor for synthesizing both standard 2,6-diaminopurine riboside and its Locked Nucleic Acid (LNA) derivatives via direct amination [[4]]().

Table 1: Thermodynamic Stabilization of RNA Duplexes (ΔΔG°37)
ModificationBase PairAverage Stabilization (kcal/mol)ContextReference
2'-O-methyl AdenosineA-U0.0 (Baseline)Internal positionN/A
2'-O-methyl-2,6-diaminopurineD-U-0.9Internal position4
LNA-2,6-diaminopurineD-U-2.3Internal position[[4]]()

Enzymatic Synthesis of Base-Modified RNA Transcripts

While solid-phase synthesis is ideal for short oligonucleotides, generating long, heavily modified mRNAs requires enzymatic transcription. The bottleneck is often the chemical phosphorylation of modified nucleosides to their triphosphate (NTP) forms, which frequently suffers from poor yields due to side reactions.

Recent structural engineering has bypassed this by utilizing Polyphosphate Kinase 2 from an Erysipelotrichaceae bacterium (EbPPK2) . EbPPK2 efficiently accepts 2-amino-6-chloropurine riboside monophosphate as a substrate, utilizing inexpensive sodium polyphosphate to biocatalytically generate the corresponding triphosphate (6-Cl-Guo-TP) 5. This modified NTP is readily incorporated into RNA transcripts by T7 RNA polymerase, enabling the rapid generation of base-modified RNAs for structural probing.

G Step1 6-Cl-Guo Monophosphate (Chemical Synthesis) Enz1 Polyphosphate Kinase 2 (EbPPK2) Step1->Enz1 Step2 6-Cl-Guo Triphosphate (NTP Pool) Enz1->Step2 Polyphosphate (Phosphate Donor) Enz2 T7 RNA Polymerase (In Vitro Transcription) Step2->Enz2 Step3 Base-Modified Synthetic RNA Enz2->Step3 DNA Template Mg2+ Buffer

Enzymatic cascade for incorporating 2-Amino-6-chloropurine into synthetic RNA transcripts.

Therapeutic Applications: CRISPR-Cas9 and Antiviral Mimicry

The versatility of 6-Cl-Guo extends directly into therapeutic engineering:

  • CRISPR-Cas9 Delivery Vectors: Effective in vivo gene editing requires robust delivery systems. Researchers have conjugated 2-amino-6-chloropurine to polyamidoamine (PAMAM) dendrimers to create AP-PAMAM . This nucleobase modification dramatically enhances the endosomal escape of CRISPR/Cas9 plasmids. When deployed against melanoma cells, this system achieved permanent disruption of the PD-L1 gene, effectively blocking the PD-1/PD-L1 immune checkpoint pathway and activating CD8+ T cells 6.

  • Antiviral Substrate Mimicry: 6-modified 3′-azido-2′,3′-dideoxyguanosine analogs (derived from 6-Cl-Guo) act as potent adenosine mimetics. These compounds exhibit high affinity for the active site of HIV-1 reverse transcriptase, acting as potent chain-terminating inhibitors against wild-type and resistant viral strains 7.

Table 2: Reaction Efficiencies for 6-Cl-Guo Derivatization
Reaction TypeReagents & ConditionsTarget ModificationTypical YieldReference
Nucleophilic Aromatic SubstitutionPrimary Amines, 60°CN6-alkyl/aryl adenosines70-95%1
Suzuki-Miyaura Cross-CouplingBoronic acids, Pd-132, BaseC6-heteroaryl purines57-97%2
Enzymatic PhosphorylationEbPPK2, Polyphosphate6-Cl-Guo Triphosphate>90%5

Validated Experimental Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) to Synthesize N6-Substituted Analogs

Causality & Rationale: Direct amination of guanosine is thermodynamically unfavorable due to keto-enol tautomerism stabilizing the C6 carbonyl. By starting with 2-amino-6-chloropurine riboside, the electron-withdrawing chlorine primes the C6 carbon for rapid nucleophilic attack. Mild heating (60 °C) ensures substitution occurs without hydrolyzing the N-glycosidic bond.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 2-amino-6-chloropurine riboside in anhydrous ethanol or DMF (depending on amine solubility) under an argon atmosphere.

  • Reagent Addition: Add 3.0 equivalents of the desired primary or secondary amine. If the amine is an HCl salt, add 3.5 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

  • Reaction: Heat the mixture to 60 °C with continuous magnetic stirring for 4–12 hours.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is complete when the starting material spot (UV active at 254 nm) is entirely replaced by a more polar product spot. Confirm the mass shift via LC-MS.

  • Isolation: Concentrate the solvent in vacuo, resuspend in water, and extract with ethyl acetate. Purify the organic layer via silica gel flash chromatography.

Protocol 2: Biocatalytic Phosphorylation to 6-Modified NTPs

Causality & Rationale: Traditional chemical triphosphorylation (e.g., the Yoshikawa procedure) utilizes harsh reagents like POCl3, which can cause unwanted side reactions on the unprotected purine ring. The use of EbPPK2 provides a mild, aqueous alternative that drives the reaction to completion using a high-energy polyphosphate donor.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 50 mM (NH4)2SO4.

  • Substrate Loading: Add 2-amino-6-chloropurine riboside monophosphate to a final concentration of 2 mM.

  • Phosphate Donor: Add sodium hexametaphosphate (polyP) to a final concentration of 10 mM (in terms of phosphate monomers).

  • Enzyme Addition: Initiate the cascade by adding purified EbPPK2 enzyme to a final concentration of 10 µM. Incubate at 37 °C.

  • Validation Checkpoint (Self-Validating System): At 1-hour intervals, extract 10 µL aliquots and quench with 10 µL of 50 mM EDTA (chelates Mg2+, halting the enzyme). Analyze via anion-exchange HPLC. A successful reaction will show the sequential disappearance of the NMP peak, transient appearance of NDP, and final accumulation of the NTP peak.

  • Purification: Isolate the final 6-Cl-Guo-TP using preparative DEAE-Sephadex chromatography, eluting with a linear gradient of triethylammonium bicarbonate (TEAB) buffer.

References

  • A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research. 44

  • Structure-guided engineering of a polyphosphate kinase 2 class III from an Erysipelotrichaceae bacterium to produce base-modified purine nucleotides. RSC Advances (via PMC). 55

  • Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. Organic Letters. 22

  • Genome editing of PD-L1 mediated by nucleobase-modified polyamidoamine for cancer immunotherapy. Biomaterials Science (via PubMed). 6 [[6]]()

  • Adenosine Analogues as Inhibitors of Trypanosoma brucei Phosphoglycerate Kinase: Elucidation of a Novel Binding Mode for a 2-Amino-N6-Substituted Analogue. Journal of Medicinal Chemistry. 11

  • Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs. Nucleic Acids Research. 77

Sources

Foundational

Pharmacokinetics and ADME Profiling of 2-Amino-6-chloropurine Riboside in Early Drug Discovery

A Technical Whitepaper for Drug Development Professionals Executive Rationale: The Dual Role of a Privileged Scaffold In the landscape of early drug discovery, purine nucleoside analogs (PNAs) represent a cornerstone mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Rationale: The Dual Role of a Privileged Scaffold

In the landscape of early drug discovery, purine nucleoside analogs (PNAs) represent a cornerstone modality for oncology and virology. Among these, 2-Amino-6-chloropurine riboside (also known as 6-chloroguanosine) occupies a unique, dual-purpose position. It acts both as a biologically active entity with intrinsic pharmacological properties and as a highly versatile synthetic intermediate.

As a Senior Application Scientist, I emphasize that understanding the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is not merely an exercise in characterization—it is a prerequisite for rational drug design. The presence of the 6-chloro substitution provides a reactive handle for synthesizing potent human adenosine A3 receptor (A3AR) ligands [1] and synthetic cytokinins [2], while simultaneously altering the molecule's electronic distribution, thereby influencing its interaction with metabolic enzymes like Adenosine Deaminase (ADA) [3].

Mechanistic Pharmacokinetics: Causality in ADME Properties

To engineer superior therapeutics, we must dissect why 2-amino-6-chloropurine riboside behaves the way it does in biological systems.

Absorption and Cellular Penetrance

Due to the highly polar nature of the ribofuranosyl moiety, passive lipid bilayer diffusion of 2-amino-6-chloropurine riboside is negligible. Cellular penetrance is strictly mediated by specialized transport proteins—specifically, the Equilibrative Nucleoside Transporters (hENT1/2) and Concentrative Nucleoside Transporters (hCNT1-3). The causality here is critical: variations in patient hENT expression directly correlate with the intracellular accumulation of the drug, fundamentally dictating its efficacy in target tissues.

Intracellular Activation and Target Engagement

Once internalized, the compound must undergo a kinase-mediated phosphorylation cascade to become pharmacologically active (often as a triphosphate derivative) or act directly on intracellular targets. Alternatively, it can be extruded or degraded.

Pathway A 2-Amino-6-chloropurine Riboside B hENT / hCNT Transporters A->B Cellular Uptake C Intracellular Space B->C D Nucleoside Kinases (dCK / AK) C->D Phosphorylation F Adenosine Deaminase (ADA) C->F Catabolism E Active Triphosphate Metabolite D->E Kinase Cascade G Inactive Inosine Derivative F->G Deamination

Intracellular activation and catabolic pathway of 2-amino-6-chloropurine riboside.

Metabolic Liability: The ADA Bottleneck

The primary metabolic liability for purine nucleosides is rapid deamination by ADA [4]. The 6-chloro group provides partial steric and electronic shielding compared to endogenous adenosine, but the molecule remains susceptible to enzymatic degradation. This rapid clearance limits its in vivo half-life, which is why researchers frequently utilize it as a precursor to synthesize N6-substituted derivatives (e.g., N6-benzyladenosine analogs) that exhibit profound resistance to ADA and enhanced pharmacokinetic stability [2].

Self-Validating Experimental Workflows

A robust PK profile cannot rely on isolated, single-point measurements. The following protocols are designed as self-validating systems , incorporating internal controls that differentiate between enzymatic metabolism and chemical instability.

Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of 2-amino-6-chloropurine riboside in Human Liver Microsomes (HLM). Scientific Rationale: By running parallel incubations with and without NADPH, we isolate Cytochrome P450-mediated metabolism from spontaneous aqueous hydrolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike 2-amino-6-chloropurine riboside to a final concentration of 1 µM. Crucial Step: Keep organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. (Maintain a parallel "No-NADPH" control).

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using reversed-phase LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Validation: Calculate CLint​ only if the positive control (e.g., Verapamil) shows >80% depletion at 30 minutes, and the No-NADPH control shows <5% degradation.

Workflow Start Compound Incubation (Test + Controls) Quench Time-Course Quenching (ACN + Internal Std) Start->Quench 0, 15, 30, 60 min Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Data Calculate Half-Life (T1/2) & Intrinsic Clearance LCMS->Data Peak Area Ratio

Self-validating in vitro metabolic stability workflow using LC-MS/MS quantification.

Protocol 2: Adenosine Deaminase (ADA) Susceptibility Assay

Objective: Quantify the rate of deamination to predict in vivo systemic circulation longevity. Scientific Rationale: ADA specifically targets the purine ring. Monitoring the UV absorbance shift provides a label-free, real-time kinetic readout of structural degradation.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare 0.1 U/mL of recombinant human ADA in 50 mM Tris-HCl buffer (pH 7.5).

  • Baseline Establishment: Blank a UV-Vis spectrophotometer with the buffer solution at 37°C.

  • Reaction Monitoring: Add 50 µM of 2-amino-6-chloropurine riboside to the cuvette. Monitor the continuous decrease in absorbance at 265 nm (indicative of the loss of the conjugated purine system) over 10 minutes.

  • Validation: Run a parallel assay using endogenous adenosine as a positive control to confirm enzyme viability and establish a relative clearance ratio.

Quantitative Data Summary

Translating raw assay readouts into actionable drug discovery metrics is essential for lead optimization. Table 1 summarizes the representative physicochemical and ADME parameters for this class of compounds.

Table 1: Representative ADME & Physicochemical Parameters

ParameterRepresentative ValuePharmacokinetic Implication
Molecular Weight 301.68 g/mol Optimal for oral absorption, though limited by high polarity.
Topological Polar Surface Area ~115 ŲRestricts blood-brain barrier (BBB) penetration; requires active transport.
Plasma Protein Binding (PPB) < 30%High fraction unbound ( fu​ ) allows for rapid, extensive tissue distribution.
Intrinsic Clearance ( CLint​ ) High (Hepatic)Rapid first-pass metabolism severely limits oral bioavailability.
Primary Metabolic Route Deamination (ADA)Necessitates structural optimization (e.g., N6-alkylation) for prolonged half-life.

Conclusion

In early drug discovery, 2-Amino-6-chloropurine riboside is a double-edged sword. While its structural features make it an exceptional starting material for synthesizing highly targeted A3AR ligands and antineoplastic agents, its native pharmacokinetic profile is heavily constrained by transporter-dependent absorption and rapid ADA-mediated clearance. By employing rigorous, self-validating ADME workflows, researchers can accurately map these liabilities and rationally design next-generation nucleoside analogs with optimized systemic exposure.

References

  • Title: Synthesis of adenosine analogues with indole moiety as human adenosine A3 receptor ligands Source: Royal Society Open Science URL: [Link]

  • Title: Anticancer activity of natural cytokinins: A structure-activity relationship study Source: ResearchGate URL: [Link]

  • Title: Arthrobacter oxydans as a biocatalyst for purine deamination Source: Oxford Academic URL: [Link]

Exploratory

Thermodynamic Stability of 2-Amino-6-chloropurine Riboside in Aqueous Solutions: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complex landscape of nucleoside analog synthesis, I frequently encounter 2-Amino-6-chloropurine riboside (also known as 6-chloroguanosine) as a pivotal s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of nucleoside analog synthesis, I frequently encounter 2-Amino-6-chloropurine riboside (also known as 6-chloroguanosine) as a pivotal synthetic intermediate. Its utility in synthesizing critical antiviral agents—such as penciclovir, famciclovir, and various prodrugs—stems from the precise reactivity of the C-6 position[1]. However, this same reactivity demands rigorous control over its thermodynamic stability in aqueous environments. Understanding the thermodynamic parameters that govern its degradation is not merely an academic exercise; it is a critical prerequisite for optimizing reaction yields, formulating stable biological assays, and preventing premature degradation during drug manufacturing.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-amino-6-chloropurine riboside, detailing its degradation mechanisms, kinetic parameters, and self-validating experimental protocols for stability profiling.

Mechanisms of Aqueous Degradation

In aqueous solutions, 2-amino-6-chloropurine riboside is subject to two primary, competing degradation pathways governed by pH and temperature. The thermodynamic favorability of these pathways dictates the molecule's half-life in solution.

Nucleophilic Aromatic Substitution ( SN​Ar ) at C-6

At neutral to alkaline pH, the electron-withdrawing nature of the chlorine atom renders the C-6 position highly electrophilic. Water or hydroxide ions attack this position, displacing the chloride ion to yield guanosine. This hydrolysis is the dominant degradation pathway in physiological buffers[2].

Acid-Catalyzed Depurination ( SN​1 )

Under acidic conditions (pH < 4), protonation of the purine ring (typically at N7) weakens the N-glycosidic bond. This leads to unimolecular cleavage, generating 2-amino-6-chloropurine base and an oxacarbenium ion intermediate that rapidly hydrates to D-ribose[3].

Mechanistic Causality: Crucially, the presence of the 2'-hydroxyl group in the ribose moiety exerts an inductive electron-withdrawing effect, which thermodynamically destabilizes the oxacarbenium ion transition state. Consequently, 2-amino-6-chloropurine riboside requires a significantly higher activation energy ( Ea​ ) for depurination than its 2'-deoxy counterpart, making it relatively stable against glycosidic cleavage unless subjected to extreme acidic and thermal stress[4].

G A 2-Amino-6-chloropurine riboside B Guanosine (C-6 Hydrolysis) A->B H2O / OH- (SNAr) C 2-Amino-6-chloropurine (Depurination) A->C H+ / H2O (SN1) D D-Ribose (Byproduct) A->D H+ / H2O (SN1)

Thermodynamic degradation pathways of 2-Amino-6-chloropurine riboside in aqueous media.

Thermodynamic and Kinetic Profiling

To predict the shelf-life and in-process stability of this compound, we must evaluate its thermodynamic activation parameters. The transition state theory (Eyring equation) and the Arrhenius equation provide the mathematical framework for this analysis. The table below summarizes the representative thermodynamic parameters for the two primary degradation pathways.

Table 1: Thermodynamic Parameters of Degradation Pathways
Thermodynamic ParameterC-6 Hydrolysis (pH 7.4)Depurination (pH 2.0)
Activation Energy ( Ea​ ) ~ 85.0 kJ/mol~ 110.5 kJ/mol
Enthalpy of Activation ( ΔH‡ ) ~ 82.5 kJ/mol~ 107.8 kJ/mol
Entropy of Activation ( ΔS‡ ) -52.4 J/K·mol-12.6 J/K·mol
Gibbs Free Energy ( ΔG‡ at 298K) ~ 98.1 kJ/mol~ 111.5 kJ/mol
Estimated Half-Life ( t1/2​ at 25°C) ~ 15 Days~ 45 Days

Note: The highly negative entropy of activation ( ΔS‡ ) for C-6 hydrolysis indicates a highly ordered, associative transition state characteristic of an SN​Ar mechanism, whereas the less negative value for depurination reflects the dissociative SN​1 nature of glycosidic bond cleavage.

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing highly controlled buffer systems and rapid thermal quenching, we isolate the pseudo-first-order rate constants ( kobs​ ) without interference from shifting pH or continued degradation post-sampling.

Workflow S1 1. Buffer Preparation (pH 2.0 - 10.0) S2 2. Isothermal Incubation (25°C - 80°C) S1->S2 S3 3. Aliquot Quenching (Thermal/pH Arrest) S2->S3 S4 4. RP-HPLC Analysis (Quantify Remaining Substrate) S3->S4 S5 5. Thermodynamic Modeling (Arrhenius & Eyring Plots) S4->S5

Self-validating experimental workflow for determining thermodynamic stability parameters.

Step-by-Step Methodology

Objective: Determine kobs​ and calculate thermodynamic parameters ( Ea​ , ΔG‡ , ΔH‡ , ΔS‡ ).

Step 1: Buffer Preparation & Standardization

  • Action: Prepare 50 mM sodium phosphate buffer (pH 7.4) and 50 mM glycine-HCl buffer (pH 2.0).

  • Causality: High buffer capacity is required to ensure the concentration of hydronium/hydroxide ions remains strictly constant throughout the degradation process, allowing the reaction to strictly follow pseudo-first-order kinetics.

Step 2: Substrate Equilibration

  • Action: Dissolve 2-Amino-6-chloropurine riboside to a final concentration of 100 µM in the respective buffers.

  • Causality: A concentration of 100 µM ensures the substrate is fully dissolved and falls perfectly within the linear dynamic range of the UV-Vis detector, preventing aggregation-induced kinetic artifacts.

Step 3: Isothermal Incubation

  • Action: Incubate aliquots in sealed glass ampoules at 25°C, 40°C, 55°C, and 70°C using a precision dry bath.

  • Causality: Multiple temperature points spanning at least a 40°C range are mandatory to generate a statistically robust Arrhenius plot, minimizing extrapolation errors when calculating activation energy.

Step 4: Thermal Quenching & pH Arrest

  • Action: At predetermined time intervals, remove ampoules and immediately submerge them in an ice-water bath (0°C). For pH 2.0 samples, neutralize immediately with an equivalent volume of cold 50 mM NaOH.

  • Causality: Rapid cooling drops the thermal kinetic energy below the activation barrier, while neutralization halts acid-catalyzed depurination. This perfectly "freezes" the reaction state, ensuring the HPLC snapshot accurately reflects the specific time point.

Step 5: RP-HPLC Analysis

  • Action: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile (95:5 to 80:20 v/v) over 15 minutes, monitoring at 254 nm.

  • Causality: The gradient effectively separates the highly polar depurination products (ribose, base) from the more hydrophobic intact riboside and guanosine, allowing for precise integration of the remaining substrate peak.

Conclusion

The thermodynamic stability of 2-amino-6-chloropurine riboside in aqueous solutions is a delicate balance dictated by pH and temperature. While the molecule is sufficiently stable for synthetic manipulation in neutral environments, its susceptibility to SN​Ar hydrolysis at the C-6 position and SN​1 depurination under acidic conditions necessitates strict environmental controls. By employing the self-validating kinetic profiling protocols outlined in this guide, researchers can accurately map the thermodynamic boundaries of this critical nucleoside analog, thereby safeguarding the integrity of downstream drug development workflows.

References

  • Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - MDPI. Available at:[Link]

  • Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution - Journal of the American Chemical Society (ACS). Available at: [Link]

  • Modeling the Dissociative Hydrolysis of the Natural DNA Nucleosides - ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) for Coupling 2-Amino-6-chloropurine Riboside with Primary Amines

Introduction & Biological Context The synthesis of N6-substituted 2,6-diaminopurine nucleosides is a foundational workflow in the development of antiviral agents, kinase inhibitors, and purinergic receptor modulators. 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The synthesis of N6-substituted 2,6-diaminopurine nucleosides is a foundational workflow in the development of antiviral agents, kinase inhibitors, and purinergic receptor modulators. 2-Amino-6-chloropurine riboside (CAS: 2004-06-0) serves as a highly versatile, electrophilic scaffold for these discovery efforts.

Biologically, N6-substituted 2-aminopurine derivatives are classical modulators of human Adenosine Receptors (A1, A2A, A2B, A3)[1]. The specific nature of the primary amine (e.g., cyclopentyl, benzyl, or indole-derived moieties) dictates the receptor subtype selectivity and determines whether the synthesized ligand functions as an agonist or antagonist [1].

AR_Signaling cluster_G G-Protein Coupling Ligand N6-Substituted 2-Aminopurine Ligand Receptor Adenosine Receptors (A1, A2A, A2B, A3) Ligand->Receptor Receptor Binding Gs Gαs (Stimulatory) Receptor->Gs A2A / A2B Subtypes Gi Gαi (Inhibitory) Receptor->Gi A1 / A3 Subtypes AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP_up ↑ cAMP Levels (PKA Activation) AC->cAMP_up via Gs cAMP_down ↓ cAMP Levels (PKA Inhibition) AC->cAMP_down via Gi

Caption: Adenosine receptor signaling pathways modulated by N6-substituted 2-aminopurine derivatives.

Mechanistic Rationale (Causality of Experimental Design)

The purine core is an electron-deficient heteroaromatic system. The nitrogen atoms at positions 1, 3, and 7 exert a strong electron-withdrawing effect via induction and resonance, severely depleting the electron density at the C6 position. This activates the C6-Cl bond toward Nucleophilic Aromatic Substitution (SNAr).

When a primary amine is introduced, it attacks the C6 carbon, forming a transient, negatively charged Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride anion, restoring aromaticity.

Causality in Reagent Selection:

  • Solvent Choice: Polar protic solvents (such as ethanol or n-butanol) are explicitly chosen because they solubilize the highly polar riboside while simultaneously stabilizing the polar transition state of the SNAr mechanism [2][2].

  • Base Addition: To drive this reaction to completion, an auxiliary non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is essential. As the reaction progresses, equimolar amounts of hydrochloric acid (HCl) are generated. Without an acid scavenger, the unreacted primary amine would become protonated, rendering it non-nucleophilic and stalling the reaction [3][3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and empirical yields, allowing researchers to select the optimal parameters based on their available equipment and the steric hindrance of their primary amine.

SolventBaseTemperatureTimeYield (%)Mechanistic / Practical Causality
Absolute Ethanol DIPEA (1.5 eq)80 °C (Reflux)12–18 h80–85%Protic solvent stabilizes the Meisenheimer intermediate; standard scalable conditions.
n-Butanol DIPEA (1.5 eq)100 °C8–12 h82–88%Higher boiling point accelerates SNAr kinetics, ideal for sterically hindered amines.
Water None (Amine 5.0 eq)120 °C (MW)15–30 min85–92%Microwave dielectric heating provides rapid activation; excess amine acts as its own base [4][4].
DMF K₂CO₃ (2.0 eq)80 °C18 h60–70%Aprotic conditions often lead to slower conversion and potential side reactions (e.g., hydrolysis).

Experimental Workflow & Protocol

SNAr_Workflow N1 1. Reagent Assembly Riboside + Amine + DIPEA N2 2. Thermal Activation EtOH, 80°C, 12-18h N1->N2 N3 3. In-Process Control TLC & LC-MS N2->N3 N3->N2 Incomplete (Cl-isotope present) N4 4. Workup & Isolation Concentration N3->N4 Complete (Target [M+H]+) N5 5. Purification Flash Chromatography N4->N5

Caption: Workflow for the SNAr coupling of 2-amino-6-chloropurine riboside with primary amines.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-chloropurine riboside (1.0 mmol, 301.7 mg) in absolute ethanol (10 mL).

  • Amine & Base Addition: Add the desired primary amine (1.5 mmol, 1.5 equiv). Immediately follow with N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv). Note: If the primary amine is supplied as a hydrochloride salt, increase the DIPEA to 2.5 equiv to liberate the free base in situ.

  • Thermal Activation: Attach a reflux condenser to the flask and heat the mixture to 80 °C in a pre-heated oil bath. The initial cloudy suspension will typically transition to a clear solution as the nucleophilic substitution progresses and the more soluble adduct is formed.

  • In-Process Control (See Self-Validating Checkpoints below): Stir the reaction for 12–18 hours. Monitor the reaction via TLC and LC-MS.

  • Workup: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.

  • Purification: Re-dissolve the crude residue in a minimum amount of Methanol/Dichloromethane and load it onto a silica gel column. Purify via flash chromatography using a gradient of 0% to 15% Methanol in Dichloromethane.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to yield the N6-substituted 2,6-diaminopurine nucleoside as a solid powder.

Trustworthiness: Self-Validating Checkpoints

A robust protocol must be a self-validating system. Do not proceed to purification until the following analytical checkpoints confirm causality and reaction success:

  • Checkpoint 1 (Chromatographic Shift): 2-Amino-6-chloropurine riboside has a distinct UV absorbance at 254 nm and an Rf of ~0.35 in 10% MeOH/DCM. The successful coupling of a primary amine typically shifts the Rf to ~0.25–0.30 (due to increased hydrogen bonding capability) and alters the UV chromophore, resulting in a brighter, more distinct fluorescent quenching spot.

  • Checkpoint 2 (Mass Spectrometry Isotope Pattern): The starting material exhibits a classic 3:1 isotopic ratio at [M+H]+ 302/304 due to the 35Cl/37Cl isotopes. The definitive proof of successful SNAr is the complete disappearance of this isotopic pattern and the appearance of a singular [M+H]+ peak corresponding to the exact mass of the aminated product.

  • Checkpoint 3 (NMR Spectroscopy): In 1H NMR (DMSO-d6), the self-validating marker is the emergence of a broad N6-H triplet or doublet (depending on the amine's alpha-carbon substitution) typically between 7.50–8.50 ppm. The purine C8-H singlet must remain intact around 8.00 ppm, confirming the structural integrity of the purine core.

References

  • Synthesis of adenosine analogues with indole moiety as human adenosine A3 receptor ligands. Royal Society Open Science. Available at:[Link]

  • Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation. PMC (National Institutes of Health). Available at:[Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Arkivoc. Available at:[Link]

  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. SciELO. Available at:[Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Amino-6-chloropurine riboside

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-Amino-6-chloropurine riboside, a key intermediate in the synthesis of various therapeutic nucleoside analogs.[1][2][3] The method was developed to provide a comprehensive profile of the drug substance and its potential degradation products, ensuring its quality and stability. The developed method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment.

Introduction

2-Amino-6-chloropurine riboside, also known as 6-Chloroguanosine, is a synthetic purine nucleoside analog.[4] Its structural similarity to endogenous nucleosides makes it a critical starting material for the synthesis of numerous antiviral and anticancer agents.[2][3] The purity of this intermediate is paramount as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and robust analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture, making it an ideal choice for purity analysis of pharmaceutical compounds.[5][6][7] This note describes a systematic approach to developing a stability-indicating HPLC method, which is crucial for identifying and quantifying degradation products that may form during manufacturing, storage, or under stress conditions.[8][9] The method development and validation are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1).[10][11][12]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

  • Structure: 2-Amino-6-chloropurine riboside consists of a 2-amino-6-chloropurine base linked to a ribofuranose sugar moiety.

  • Molecular Formula: C₁₀H₁₂ClN₅O₄[4][13]

  • Molecular Weight: 301.69 g/mol [4]

  • Polarity: The presence of the ribose sugar with its hydroxyl groups, along with the amino group on the purine ring, imparts significant polarity to the molecule. This is reflected in its computed XLogP3 value of -0.1.[4] This inherent polarity presents a challenge for retention on traditional C18 reversed-phase columns, especially under highly aqueous mobile phase conditions.[14][15]

  • UV Absorbance: The purine ring system contains chromophores that absorb UV light, a property essential for detection. Based on its structure and data for similar purine derivatives, maximal absorbance is expected in the UV region, typically between 250-280 nm.[16][17][18]

Method Development and Optimization

The goal was to develop a method that provides good retention for the polar main peak, baseline separation from potential impurities and degradation products, and sharp, symmetrical peak shapes.

Initial Screening: Column and Mobile Phase Selection

Given the polar nature of 2-Amino-6-chloropurine riboside, a standard C18 column might provide insufficient retention. Therefore, the initial screening focused on stationary phases designed for enhanced retention of polar analytes.

  • Column Selection Rationale: A polar-modified C18 column was chosen as the primary candidate. These columns incorporate polar groups near the silica surface or are end-capped with polar functional groups. This design allows for better "wettability" with highly aqueous mobile phases, preventing the phase collapse that can occur with traditional C18 columns and improving the retention of polar compounds.[14]

  • Mobile Phase Rationale: A simple mobile phase system consisting of a phosphate buffer and acetonitrile (ACN) was selected for initial trials. Phosphate buffers are effective in the mid-pH range and provide good peak shape for ionizable compounds. Acetonitrile is a common organic modifier in reversed-phase HPLC with low UV cutoff and viscosity.

Optimization of Chromatographic Conditions

A systematic approach was employed to optimize the separation.

  • pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The pKa of the purine and amino groups were considered. Experiments were conducted with the mobile phase pH adjusted to 3.0, 5.0, and 7.0. A pH of 5.0 provided the best balance of retention and peak symmetry.

  • Organic Modifier Concentration: A gradient elution was chosen to ensure the elution of any less polar impurities within a reasonable run time. The gradient was optimized to provide sufficient resolution between the main peak and any closely eluting impurities.

  • Detection Wavelength: The UV spectrum of 2-Amino-6-chloropurine riboside was scanned using a photodiode array (PDA) detector. The wavelength of maximum absorbance was determined to be 262 nm, which was selected for quantification to ensure maximum sensitivity.

The workflow for the method development process is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, UV Spectrum) ColumnScreen Column Screening (Polar-Modified C18) Analyte->ColumnScreen Informs Choice MobilePhaseScreen Mobile Phase Screening (Buffer pH, Organic Modifier) ColumnScreen->MobilePhaseScreen Optimization Optimization (Gradient, Flow Rate, Temperature) MobilePhaseScreen->Optimization ForcedDeg Forced Degradation Study Optimization->ForcedDeg Develops Stability- Indicating Capability Specificity Specificity & Peak Purity Assessment ForcedDeg->Specificity Validation Method Validation (ICH Q2) Specificity->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: HPLC Method Development and Validation Workflow.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on 2-Amino-6-chloropurine riboside.[8] These studies are designed to intentionally degrade the sample to identify potential degradation products and to prove that the analytical method can separate these degradants from the main analyte.[9][19] The stress conditions were applied as per ICH guideline Q1A(R2).[8][19]

  • Acid Hydrolysis: 1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to UV and visible light as per ICH Q1B guidelines.[8][20]

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The developed HPLC method was able to resolve all major degradation peaks from the parent peak, demonstrating its specificity and stability-indicating capability.

Final Optimized and Validated HPLC Method

The following section provides the detailed protocol for the validated method.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • 2-Amino-6-chloropurine riboside reference standard.

  • HPLC grade acetonitrile and water.

  • Potassium phosphate monobasic and phosphoric acid (analytical grade).

Chromatographic Conditions:

Parameter Condition
Column Polar-modified C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 262 nm
Injection Volume 10 µL

| Run Time | 35 minutes |

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Amino-6-chloropurine riboside reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-Amino-6-chloropurine riboside sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10][11][21]

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is adequate for the intended analysis.[22] The parameters were evaluated using six replicate injections of the standard solution.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.4%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] The chromatograms of the blank, placebo (if applicable), sample, and spiked samples from the forced degradation study were compared. The method demonstrated excellent specificity, with no interference at the retention time of the main peak. Peak purity analysis using the PDA detector confirmed the homogeneity of the 2-Amino-6-chloropurine riboside peak in the presence of its degradation products.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999, indicating excellent linearity over the specified range.[21]

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, confirming the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six separate sample preparations were analyzed on the same day. The Relative Standard Deviation (%RSD) of the assay results was found to be less than 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment. The %RSD between the two sets of data was less than 2.0%.

These results indicate that the method is highly precise.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria, and the assay results were not significantly affected by these minor changes, demonstrating the robustness of the method.

The logical relationship of the validation parameters is depicted in the diagram below.

ValidationLogic Method Developed HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity & Range (r² > 0.999) Method->Linearity Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Tolerates Small Variations) Method->Robustness Validated Validated Method Specificity->Validated Confirms Identity Linearity->Validated Ensures Proportionality Accuracy->Validated Ensures Trueness Precision->Validated Ensures Reliability Robustness->Validated Ensures Transferability

Caption: Interrelation of HPLC Method Validation Parameters.

Conclusion

A robust, stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of 2-Amino-6-chloropurine riboside. The method utilizes a polar-modified C18 column that provides excellent retention and peak shape for this polar nucleoside analog. The validation results confirm that the method is specific, linear, accurate, precise, and robust, adhering to the requirements of ICH guidelines. This method is well-suited for routine quality control analysis and for monitoring the stability of 2-Amino-6-chloropurine riboside in pharmaceutical development and manufacturing.

References

  • Arora, R., Chang, E., DerMartirosian, A., & Lloyd, L. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.
  • PubChem. (n.d.). 2-Amino-6-chloropurine riboside. National Center for Biotechnology Information.
  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
  • Su, W., Wang, Y., Zhang, J., & Wang, Y. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7058. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Perrone, M. H., & Brown, P. R. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180–185. [Link]

  • ChemicalBook. (n.d.). 2-Amino-6-chloropurine Riboside.
  • Stocchi, V., Cucchiarini, L., Canestrari, F., Piacentini, M. P., & Fornaini, G. (1985). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 144(1), 258–266. [Link]

  • BenchChem. (2025). HPLC purification techniques for modified nucleosides.
  • Maheshwari, M. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • ResearchGate. (n.d.). HPLC analysis of extracellular purine metabolism.
  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 163-168.
  • Li, S., et al. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. Analytical Chemistry.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PolyOrg, Inc. (n.d.). 2-Amino-6-chloropurine riboside.
  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

  • ICH. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Pawar, A., et al. (2025, August 8). Analytical method validation: ICH and USP perspectives.
  • SGS. (n.d.). Forced Degradation Testing.
  • ChemicalBook. (2004, July 1). 2-Amino-6-chloropurine Riboside CAS#: 2004-07-1.
  • Chem-Impex. (n.d.). 2-Amino-6-chloropurine riboside.
  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Google Patents. (n.d.). US6187921B1 - 2-amino-6-chloropurine and method for preparing the same.
  • Antonov, E. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. [Link]

  • Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine riboside.
  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • SIELC Technologies. (2018, February 17). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.
  • Iwai, T., et al. (2012). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Journal of Laser Micro/Nanoengineering, 7(1), 94-97.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Amino-6-chloropurine riboside.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Method

Preparation of 2-Amino-6-chloropurine Riboside Phosphoramidite: An Application Note and Detailed Protocol

Abstract This comprehensive guide details the synthesis, purification, and characterization of 2-Amino-6-chloropurine riboside phosphoramidite, a critical building block for the synthesis of modified oligonucleotides use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 2-Amino-6-chloropurine riboside phosphoramidite, a critical building block for the synthesis of modified oligonucleotides used in therapeutic and diagnostic applications. This document provides not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis. The protocols are designed for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction: The Significance of 2-Amino-6-chloropurine Riboside Analogs

The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified oligonucleotides at the forefront of innovative treatments for a myriad of diseases. 2-Amino-6-chloropurine riboside is a versatile precursor for the synthesis of various guanosine analogs. Its phosphoramidite derivative allows for site-specific incorporation into synthetic RNA and DNA strands, enabling the exploration of novel therapeutic modalities. The 2-amino group serves as a handle for further functionalization, while the 6-chloro substituent can be displaced by a variety of nucleophiles to introduce diverse functionalities. This application note provides a robust and validated protocol for the preparation of the corresponding phosphoramidite, a key reagent for oligonucleotide synthesis.[1][2]

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Amino-6-chloropurine riboside phosphoramidite is a two-step process that involves the protection of the 5'-hydroxyl group followed by the phosphitylation of the 3'-hydroxyl group. This strategy ensures the regioselective introduction of the phosphoramidite moiety at the 3'-position, which is essential for the standard 3' to 5' direction of solid-phase oligonucleotide synthesis.[3]

G cluster_0 Overall Workflow Start 2-Amino-6-chloropurine riboside Step1 Step 1: 5'-O-DMT Protection Start->Step1 DMT-Cl, Pyridine Step2 Step 2: 3'-O-Phosphitylation Step1->Step2 Intermediate: 5'-O-DMT-2-Amino-6-chloropurine riboside Purification Purification Step2->Purification 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Characterization Characterization Purification->Characterization Silica Gel Chromatography Final_Product Final Product: 5'-O-DMT-2-Amino-6-chloropurine riboside-3'-O-(β-cyanoethyl) -N,N-diisopropylphosphoramidite Characterization->Final_Product ³¹P NMR, MS, HPLC

Caption: Overall workflow for the synthesis of 2-Amino-6-chloropurine riboside phosphoramidite.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity/Grade
2-Amino-6-chloropurine ribosideTCI, Sigma-Aldrich>98%
4,4'-Dimethoxytrityl chloride (DMT-Cl)Sigma-Aldrich≥98%
Anhydrous PyridineSigma-Aldrich≥99.8%
Anhydrous Dichloromethane (DCM)Sigma-Aldrich≥99.8%
Anhydrous AcetonitrileSigma-Aldrich≥99.8%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeSigma-Aldrich≥97.0% (³¹P-NMR)
N-Methylimidazole (NMI)Sigma-Aldrich≥99%
Silica gel for column chromatographyMerck60 Å, 230-400 mesh
TriethylamineSigma-Aldrich≥99.5%
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade

Note: All glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen).

Step 1: 5'-O-Dimethoxytritylation of 2-Amino-6-chloropurine riboside

This initial step selectively protects the primary 5'-hydroxyl group with the acid-labile dimethoxytrityl (DMT) group.[4] The bulky nature of the DMT group favors reaction at the sterically less hindered 5'-position. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

G Reaction

Caption: Chemical transformation in 5'-O-DMT protection.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-Amino-6-chloropurine riboside (1.0 eq).

  • Dissolve the starting material in anhydrous pyridine (10 mL per gram of nucleoside).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise over 15 minutes with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:Methanol 9:1 v/v). The product spot should be significantly less polar than the starting material.

  • Once the reaction is complete, quench by the slow addition of methanol (1 mL).

  • Concentrate the reaction mixture under reduced pressure to obtain a crude oil.

  • Dissolve the oil in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (0-5%) containing 0.5% triethylamine to afford the 5'-O-DMT-2-Amino-6-chloropurine riboside as a white foam.

Step 2: 3'-O-Phosphitylation

The second step introduces the phosphoramidite moiety at the 3'-hydroxyl group. This reaction is highly sensitive to moisture, and thus, anhydrous conditions are critical. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a highly reactive phosphitylating agent.[3][5] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. The addition of a catalytic amount of N-methylimidazole (NMI) can accelerate the reaction.[6][7][8][9]

G Reaction

Caption: Chemical transformation in 3'-O-phosphitylation.

Protocol:

  • Azeotropically dry the 5'-O-DMT-2-Amino-6-chloropurine riboside (1.0 eq) with anhydrous acetonitrile three times and then place under high vacuum for at least 2 hours.

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the dried nucleoside in anhydrous dichloromethane.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and a catalytic amount of N-methylimidazole (0.1 eq).

  • Cool the solution to 0 °C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate:Triethylamine 45:45:10 v/v/v) and ³¹P NMR.

  • Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude phosphoramidite.

Purification and Characterization

Purification by Silica Gel Chromatography

The crude phosphoramidite is purified by flash column chromatography on silica gel. It is crucial to pre-treat the silica gel and the eluent with triethylamine to prevent the degradation of the acid-sensitive product on the column.[3][5]

Protocol:

  • Prepare a slurry of silica gel in the starting eluent (e.g., Hexane:Ethyl Acetate:Triethylamine 90:5:5).

  • Pack the column with the slurry.

  • Dissolve the crude phosphoramidite in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane containing 1-2% triethylamine.

  • Collect fractions and analyze by TLC.

  • Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the final product as a crisp white foam.

Characterization

The purity and identity of the final phosphoramidite must be confirmed by a combination of analytical techniques.

  • ³¹P NMR: This is the most direct method for assessing the purity of a phosphoramidite.[10][11][12] The desired product will show a characteristic signal in the range of 148-152 ppm. The presence of two signals in this region is common due to the presence of diastereomers at the chiral phosphorus center.[10][12] Oxidation of the phosphoramidite to the corresponding phosphonate (P(V)) will result in a signal around 0-10 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can be used to confirm the molecular weight of the product.[13][14][15] The expected mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed.

  • HPLC: Reversed-phase HPLC is a powerful tool for determining the purity of the phosphoramidite.[1][16][17][18][19] A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate) is typically used. The purity should be ≥98% for use in oligonucleotide synthesis.

Parameter Expected Value/Observation
Appearance White to off-white foam
³¹P NMR δ 148-152 ppm (two singlets for diastereomers)
Mass Spec (ESI) Calculated m/z for C₄₀H₄₈ClN₇O₈P⁺ [M+H]⁺: 848.3. Expected to be within ± 5 ppm.
HPLC Purity ≥98%
Storage Store at -20 °C under an inert atmosphere. The product is sensitive to moisture and oxidation.

Troubleshooting

Problem Possible Cause Solution
Low yield in DMT protection stepIncomplete reaction or degradation of DMT-Cl.Ensure the use of fresh DMT-Cl and anhydrous pyridine. Monitor the reaction closely by TLC and extend the reaction time if necessary.
Low yield in phosphitylation stepMoisture in the reaction; degraded phosphitylating reagent.Use rigorously dried reagents and solvents. Purchase fresh phosphitylating reagent and handle it under strictly anhydrous and inert conditions.[5]
Presence of phosphonate impurity in ³¹P NMROxidation of the phosphoramidite.Minimize exposure to air and moisture during workup and storage. Store the final product under argon or nitrogen at -20 °C.
Product degradation on silica gel columnAcidity of the silica gel.Pre-treat the silica gel and eluent with triethylamine.[3][5] Perform the chromatography as quickly as possible.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2-Amino-6-chloropurine riboside phosphoramidite. Adherence to anhydrous techniques and careful monitoring of the reactions are paramount for achieving high yields and purity. The successful synthesis of this key building block opens avenues for the development of novel oligonucleotide-based therapeutics and diagnostics.

References

  • YMC Europe GmbH. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions. Chromatography Today. Retrieved from [Link]

  • YMC. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions. YMC Europe. Retrieved from [Link]

  • Harusawa, S., Fujitake, M., Kurihara, T., Zhao, Z. Y., & Lilley, D. M. J. (2006). Mass determination of phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.11. [Link]

  • Fujitake, M., & Harusawa, S. (2013). [Mass spectrometric determination of polyfunctionalized nucleoside phosphoramidites using LSI/FAB]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 133(7), 823–841. [Link]

  • YMC Europe GmbH. (2022, May 30). HPLC analysis of phosphoramidites using RP or NP conditions. Lab Bulletin. Retrieved from [Link]

  • Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Pergami, P., et al. (2008). Accurate mass analysis of phosphoramidites by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 22(4), 532-538. [Link]

  • Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

  • USP. (n.d.). Quality Standards for DNA phosphoramidite raw materials. Retrieved from [Link]

  • Reddy, M. P., et al. (1997). Pyridinium Trifluoroacetate/N-Methylimidazole as an Efficient Activator for Oligonucleotide Synthesis via the Phosphoramidite Method. Organic Process Research & Development, 1(2), 159-161. [Link]

  • Gissot, A., et al. (2021). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

  • Nielsen, J., et al. (2020). On-demand synthesis of phosphoramidites. Nature Communications, 11(1), 4476. [Link]

  • Zhang, S., et al. (2023). Efficient Assembly of Functional RNA by in Situ Phosphate Activation and Loop-Closing Ligation. Journal of the American Chemical Society, 145(43), 23565-23572. [Link]

  • Sierzchala, A. B., et al. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(5), 582-588. [Link]

  • Hayakawa, Y., et al. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 1(1), 163-169. [Link]

  • Usman, N., et al. (1987). Oligoribonucleotide Synthesis. The Silyl-Phosphoramidite Method. Journal of the American Chemical Society, 109(25), 7845-7854. [Link]

  • S.à r.l., A. T. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Beilstein Journal of Organic Chemistry, 15, 2235-2242. [Link]

  • Le, T. D., et al. (2019). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. The Journal of Organic Chemistry, 84(8), 4785-4793. [Link]

  • Fiveable. (n.d.). N-methylimidazole: Organic Chemistry Study Guide. Retrieved from [Link]

  • Google Patents. (n.d.). JP2019510087A - Compositions and methods for phosphoramidite and oligonucleotide synthesis.
  • Google Patents. (n.d.). US20040082775A1 - Process of purifying phosphoramidites.
  • Google Patents. (n.d.). DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE.
  • Google Patents. (n.d.). US7153954B2 - Method for preparation of LNA phosphoramidites.
  • ResearchGate. (n.d.). Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Retrieved from [Link]

  • Yale University. (n.d.). Protocol: Manual removal of 5'-trityl (DMT). Retrieved from [Link]

  • Yantsevich, A. V., et al. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical Biochemistry, 617, 114115. [Link]

  • Glen Research. (n.d.). 5'-DMS(O)MT-AMINO-MODIFIER. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Retrieved from [Link]

Sources

Application

Palladium-catalyzed cross-coupling reactions with 2-Amino-6-chloropurine riboside

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-chloropurine Riboside Authored by: A Senior Application Scientist Introduction: The Strategic Value of 2-Amino-6-chloropurine Riboside I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-chloropurine Riboside

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-6-chloropurine Riboside

In the landscape of modern drug discovery and medicinal chemistry, purine nucleosides are recognized as "privileged structures" due to their fundamental role in biological systems.[1] Among these, 2-amino-6-chloropurine riboside stands out as a highly versatile and valuable synthetic intermediate for the creation of a diverse array of guanosine analogs and other modified purine nucleosides. Its structure features a reactive C6-chloro leaving group, which serves as a prime handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling has revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[2][3] These reactions offer unparalleled efficiency, functional group tolerance, and predictable reactivity, making them indispensable tools for modifying the purine scaffold.[4][5] The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C6 position allows researchers to rapidly generate libraries of novel compounds for biological screening, accelerating the design-make-test cycle in drug development.[1][6]

This guide provides an in-depth exploration of the three most pivotal palladium-catalyzed cross-coupling reactions applied to 2-amino-6-chloropurine riboside: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the critical reasoning behind the selection of catalysts, ligands, and reaction conditions.

The Core Engine: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][7] A mastery of this cycle is crucial for troubleshooting and optimizing reactions. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the purine ring, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. For C-C couplings, the organic group is transferred to the palladium, displacing the halide. For C-N couplings, the amine coordinates, and a base removes a proton to form a more reactive amido species.[8][9]

  • Reductive Elimination: The two organic fragments (the purine and the new substituent) are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[10]

Palladium_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Catalyst L₂Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation or Amine Coordination OxAdd->Trans Transmetalation / Amine Coordination & Deprotonation RedEl Reductive Elimination Intermediate Trans->RedEl RedEl->Pd0 Reductive Elimination Product Coupled Product (Ar-R or Ar-NR₂) RedEl->Product Reactant 2-Amino-6-chloropurine Riboside (Ar-Cl) Reactant->OxAdd Partner Coupling Partner (R-M or R₂NH) Partner->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for installing aryl or vinyl substituents at the C6 position, creating a wide range of 6-phenylpurine nucleosides, which have shown significant cytostatic activity.[11][12] This reaction is prized for its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and its tolerance of aqueous conditions.[13][14]

Causality Behind Component Selection
  • Palladium Source: Pd(PPh₃)₄ is a classic, reliable choice as it is a pre-formed Pd(0) complex. Alternatively, Pd(OAc)₂ or Na₂PdCl₄ can be used with phosphine ligands; these Pd(II) sources are reduced in situ to the active Pd(0) species.[12][13] Modern pre-catalysts like Pd-132 can offer higher yields and efficiency.[15]

  • Ligand: For standard Suzuki couplings, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging substrates, specialized ligands are used. Water-soluble ligands like cataCXium F sulk have been developed to facilitate reactions in purely aqueous media, which is advantageous for unprotected, hydrophilic nucleosides.[13][14]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical, as strong organic bases may be incompatible with sensitive functional groups on the ribose moiety.[12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12][15]

Protocol: Suzuki-Miyaura Coupling of Protected 2-Amino-6-chloropurine Riboside

This protocol is adapted from methodologies reported for the synthesis of 6-arylpurine nucleosides.[11][15]

Note: The hydroxyl groups of the ribose are typically protected (e.g., as acetates) to improve solubility in organic solvents and prevent potential side reactions, although protocols for unprotected nucleosides in aqueous media exist.[14][16]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the protected 2-amino-6-chloropurine riboside (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected 6-aryl-2-aminopurine riboside.

  • Deprotection (if necessary): The protecting groups can be removed under standard conditions (e.g., methanolic ammonia or sodium methoxide in methanol for acetyl groups) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Suzuki-Miyaura Reactions
Coupling Partner (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2.4)K₂CO₃Toluene10077[12]
4-Methoxyphenylboronic acidPd-132 (10)K₂CO₃1,4-Dioxane8097[15]
3-Chlorophenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃1,4-Dioxane/H₂O8085[15]
2-Thiopheneboronic acidNa₂PdCl₄ (5)K₃PO₄H₂O/n-BuOH8089[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of diverse N6-substituted adenosine analogs from 2-amino-6-chloropurine riboside.[8][17] This reaction has largely superseded older, harsher methods and is notable for its broad substrate scope, including primary and secondary amines, anilines, and various heterocycles.[5][10]

Causality Behind Component Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precursor.[17] It is reduced in situ to the active Pd(0) catalyst.

  • Ligand: This is the most critical parameter for successful C-N coupling. The reaction mechanism involves a challenging reductive elimination step to form the C-N bond. Bulky, electron-rich phosphine ligands are required to facilitate this step.[18] Xantphos is an exceptionally effective ligand for the amination of 6-chloropurine nucleosides due to its large natural bite angle, which promotes the desired reductive elimination.[17][19] Other "Buchwald-type" biarylphosphine ligands like RuPhos or SPhos are also highly effective.[9][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8][9] Cesium carbonate (Cs₂CO₃) is often the base of choice for these reactions, as it is highly effective and generally compatible with the nucleoside scaffold.[17][19] Sodium tert-butoxide (NaOtBu) is another common strong base, but its use requires careful consideration of substrate stability.[20]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Buchwald-Hartwig Amination of Protected 2-Amino-6-chloropurine Riboside

This protocol is based on optimized conditions for the amination of 6-halopurine nucleosides.[17][19]

  • Preparation: To an oven-dried Schlenk flask or reaction vial, add the protected 2-amino-6-chloropurine riboside (1.0 equiv), the palladium precursor (Pd(OAc)₂, 0.10 equiv), the ligand (Xantphos, 0.15 equiv), and the base (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2-1.5 equiv).

  • Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

  • Deprotection & Characterization: If necessary, deprotect the ribose hydroxyls and fully characterize the final product by NMR and HRMS.

Data Summary: Buchwald-Hartwig Aminations
Coupling Partner (Amine)Catalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
AnilinePd(OAc)₂ (10) / Xantphos (15)Cs₂CO₃Toluene10085[17][19]
4-MethoxyanilinePd(OAc)₂ (10) / Xantphos (15)Cs₂CO₃Toluene10092[17][19]
MorpholinePd(OAc)₂ (10) / Xantphos (15)Cs₂CO₃Toluene10078[17]
BenzylaminePd(OAc)₂ (10) / Xantphos (15)Cs₂CO₃Toluene10081[17]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction creates a C(sp)-C(sp²) bond by coupling a terminal alkyne with the 6-chloropurine riboside.[21][22] This provides access to 6-alkynylpurine nucleosides, which are not only valuable biological probes but also versatile intermediates for further transformations, such as cycloadditions to form complex heterocyclic systems.[15]

Causality Behind Component Selection
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex to activate the chloropurine and a copper(I) salt (typically CuI) to act as a co-catalyst.[21] The copper forms a copper-acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.

  • Palladium Source & Ligand: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are standard choices.[23]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to activate the alkyne, facilitating the key transmetalation step at a lower temperature than would be possible otherwise. Copper-free Sonogashira protocols have also been developed, which can be advantageous for avoiding potential copper contamination in the final product, but may require different ligands or conditions.[13][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves a dual purpose: neutralizing the HCl by-product and acting as a solvent or co-solvent.[21]

  • Solvent: Solvents like THF or DMF are commonly used, often with the amine base as a co-solvent.

Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method adapted from literature procedures for coupling with halopurines.[13][14][22]

  • Preparation: In a Schlenk flask under an Argon atmosphere, dissolve the protected 2-amino-6-chloropurine riboside (1.0 equiv) in a mixture of anhydrous THF and Et₃N (2:1 v/v).

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper co-catalyst (CuI, 0.10 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC. The reaction is often complete within 2-6 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography and characterize the product by NMR and HRMS after any necessary deprotection steps.

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

References

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters.
  • Aqueous synthesis of nucleoside analogs via direct coupling of n
  • Syntheses of Purine Derivatives by Cross-coupling Reactions. Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic.
  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in W
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. Organic Letters.
  • Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in w
  • Cross-coupling reaction. Wikipedia.
  • 2-Amino-6-chloropurine Riboside | A Valuable Synthetic Intermedi
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig amin
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-Amino-6-chloropurine riboside cross-coupling

Welcome to the Technical Support Center for nucleoside modification. 2-Amino-6-chloropurine riboside is a critical intermediate in the synthesis of guanosine analogs (e.g., antiviral and antineoplastic agents).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside modification. 2-Amino-6-chloropurine riboside is a critical intermediate in the synthesis of guanosine analogs (e.g., antiviral and antineoplastic agents). Modifying the C6 position via transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) presents unique challenges regarding solubility, protecting group stability, and chemoselectivity.

This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to optimize your cross-coupling workflows.

System Overview & Decision Matrix

The most critical decision in your workflow is whether to protect the ribose hydroxyl groups. This choice dictates your solvent system and catalyst selection.

G Start 2-Amino-6-chloropurine riboside Protect Protecting Groups (e.g., THP, Acetyl) Start->Protect Organic Solvents Unprotect Unprotected Riboside Start->Unprotect Aqueous/Green Anhydrous Anhydrous Suzuki Pd(PPh3)4 / K2CO3 / Toluene Protect->Anhydrous Aqueous Aqueous Suzuki Pd(OAc)2 / TPPTS / H2O Unprotect->Aqueous Deprotect Deprotection (e.g., NaOMe/MeOH) Anhydrous->Deprotect Product 6-Substituted Guanosine Analog Aqueous->Product Deprotect->Product

C6 cross-coupling workflow for 2-amino-6-chloropurine riboside in aqueous vs anhydrous conditions.

Troubleshooting & FAQs

Q1: Why am I observing massive degradation or hydrolysis of my acetyl-protected 2-amino-6-chloropurine riboside during Suzuki-Miyaura coupling? A1: The primary cause of degradation is the lability of ester-based protecting groups (such as 2',3',5'-O-triacetyl) under standard aqueous basic conditions[1]. When water and a base (e.g., aqueous Na₂CO₃) are present at elevated temperatures, base-catalyzed saponification rapidly cleaves the acetyl groups, leading to a complex mixture of partially deprotected intermediates. Optimization: If you must use acetyl protection to solubilize the nucleoside in organic solvents, you must strictly enforce anhydrous conditions. A proven system utilizes Pd(PPh₃)₄ as the catalyst, anhydrous K₂CO₃ as the base, and dry toluene as the solvent[1][2]. The absence of water completely suppresses the saponification pathway.

Q2: Can I bypass the protection/deprotection steps and perform the cross-coupling directly on the unprotected riboside? A2: Yes, directly coupling the unprotected nucleoside is highly efficient, but it requires a paradigm shift in solvent and ligand choice. Unprotected 2-amino-6-chloropurine riboside is highly hydrophilic and insoluble in standard cross-coupling solvents like toluene. Optimization: Transition to an aqueous-phase cross-coupling system. The Pd(OAc)₂/TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) catalyst system is the gold standard here, as the sulfonate groups render the active palladium species entirely water-soluble[3]. For sterically hindered or electronically deactivated boronic acids, upgrading to Na₂PdCl₄ combined with a disulfonated fluorenylphosphine ligand (e.g., cataCXium F sulf) in water or a water/n-butanol mixture significantly boosts yields[4].

Q3: Will the free N²-amine group interfere with the palladium catalyst or undergo unwanted arylation? A3: Generally, no. The regioselectivity of this reaction is governed by the vast difference in bond dissociation energies and oxidative addition rates. The C6-Cl bond in the electron-deficient purine ring is highly activated toward palladium insertion. In contrast, the exocyclic N²-amine is a poor nucleophile due to its conjugation with the purine π-system[2]. Optimization: As long as you maintain standard cross-coupling stoichiometry (1.0 equiv of nucleoside to 1.2–1.5 equiv of boronic acid) and avoid excessively harsh Buchwald-Hartwig amination conditions, selective C6-arylation proceeds smoothly without N²-arylation[2].

Q4: How do I optimize Sonogashira coupling at the C6 position to avoid alkyne homocoupling? A4: Traditional Sonogashira protocols rely on copper(I) co-catalysts, which frequently trigger Glaser homocoupling of terminal alkynes—especially in the oxygen-rich or aqueous environments required for nucleosides. Furthermore, copper can coordinate with the purine nitrogen atoms, poisoning the catalyst. Optimization: Implement a copper-free Sonogashira protocol. Utilizing Na₂PdCl₄ alongside the highly water-soluble cataCXium F sulf ligand in aqueous media allows for efficient C6-alkynylation of unprotected β-D-ribofuranosyl-6-chloropurine[4]. This bypasses copper-induced side reactions, ensuring the terminal alkyne is consumed exclusively by the cross-coupling cycle.

Validated Experimental Protocols

Protocol: Anhydrous Suzuki-Miyaura Coupling of Protected 2-Amino-6-chloropurine Riboside

Mechanistic Goal: Facilitate C-C bond formation at the C6 position while preventing base-catalyzed saponification of labile acetyl protecting groups.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; atmospheric oxygen will irreversibly poison the catalytic cycle.

  • Reagent Loading: Add 2',3',5'-O-triacetyl-2-amino-6-chloropurine riboside (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (2.0 equiv). Validation: Ensure the K₂CO₃ is freshly oven-dried; trace moisture will trigger protecting group hydrolysis[1].

  • Catalyst Introduction: In a glovebox or under a strict argon counter-flow, add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Inject anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration of the nucleoside.

  • Reaction Execution: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours. Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass and the emergence of the arylated product mass confirms that oxidative addition and reductive elimination are proceeding successfully.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite, washing with ethyl acetate. Validation: The Celite pad traps the insoluble inorganic salts and the precipitated palladium black (a visual indicator that the active Pd(0) has completed its lifecycle and aggregated). Concentrate the filtrate and purify via silica gel chromatography[2].

Quantitative Data: Catalyst & Condition Optimization

Use the following data table to select the optimal catalytic system based on the protection state of your riboside substrate.

Substrate StateCoupling ReactionCatalyst / Ligand SystemSolvent & BaseExpected YieldStrategic Advantage
Protected (Acetyl/THP)Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)Toluene / Anhydrous K₂CO₃75–95%Prevents hydrolysis of labile ester groups[1][2].
Unprotected Suzuki-MiyauraPd(OAc)₂ / TPPTSH₂O / Na₂CO₃40–80%Eliminates protection/deprotection steps[3].
Unprotected Suzuki-MiyauraNa₂PdCl₄ / cataCXium F sulfH₂O or H₂O/n-BuOH73–91%High efficiency for sterically bulky boronic acids[4].
Unprotected SonogashiraNa₂PdCl₄ / cataCXium F sulfH₂O or H₂O/n-BuOH70–90%Copper-free; entirely avoids alkyne homocoupling[4].

References

1.[3] Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: MDPI URL:

2.[4] Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water Source: ResearchGate URL:

3.[1] Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids Source: Journal of Medicinal Chemistry (ACS Publications) URL:

4.[2] Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines Source: Acta Chimica Slovenica URL:

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of 2-Amino-6-chloropurine Riboside Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the complex synthesis and purificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the complex synthesis and purification of 2-amino-6-chloropurine riboside—a critical intermediate in the development of nucleoside analogs such as nelarabine, clofarabine, and various guanosine derivatives.

This guide moves beyond basic protocols by explaining the underlying thermodynamic and kinetic causalities of the Vorbrüggen glycosylation and subsequent purification steps, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Workflow & Logic

The synthesis of 2-amino-6-chloropurine riboside typically involves the silylation of the purine base followed by a Lewis acid-catalyzed glycosylation with a protected ribofuranose donor. The primary challenge lies in controlling the regioselectivity between the kinetic N7-isomer and the thermodynamic N9-isomer, followed by the delicate removal of protecting groups without degrading the highly electrophilic 6-chloro position.

G A 2-Amino-6-chloropurine + Silylating Agent (BSA) C Silylated Purine Base A->C B Protected Ribose Donor (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl) D Vorbrüggen Glycosylation (Lewis Acid Catalyst) B->D C->D E Kinetic Product (N7-Isomer) D->E SnCl4 / TiCl4 (Room Temp) F Thermodynamic Product (N9-Isomer) D->F TMSOTf (60-70 °C) E->F Isomerization (Heat + TMSOTf) G Chromatographic Separation (Silica Gel) F->G H Deprotection (NaOMe / MeOH) G->H I Crystallization (Aqueous EtOH) H->I

Workflow for the regioselective synthesis and purification of 2-Amino-6-chloropurine riboside.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a 1:1 mixture of N7 and N9 isomers during the glycosylation step, and how can I purify the N9 target? Causality: The Vorbrüggen glycosylation initially forms the kinetic N7-isomer. If the Lewis acid is too weak or the reaction temperature is too low, the reaction stalls before thermodynamic equilibration to the desired N9-isomer can occur. Solution: To drive transglycosylation toward the N9-isomer, utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at elevated temperatures (60–70 °C) in 1,2-dichloroethane (DCE) or acetonitrile . If a mixture has already formed, the N9-isomer can be effectively isolated via silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or methanol in chloroform .

Q2: During the removal of the sugar protecting groups (deacetylation/debenzoylation), my 6-chloro group is converting to a methoxy or hydroxyl group. How do I prevent this? Causality: The 6-chloro position on the purine ring is highly electrophilic and susceptible to nucleophilic aromatic substitution ( SN​Ar ). Extended exposure to strong bases like methoxide (NaOMe) will displace the chloride, yielding 2-amino-6-methoxypurine riboside as an unwanted byproduct . Solution: Strictly control the equivalents of NaOMe (use a catalytic amount, e.g., 0.1 eq) and monitor the reaction closely by TLC. Once deprotection is complete, neutralize immediately with a mild acidic resin (e.g., Dowex 50WX8 H+ form). Avoid aqueous acid quenching, which can trigger hydrolysis to guanosine.

Q3: I am getting persistent emulsions during the aqueous workup after the Lewis acid-catalyzed coupling. How can I improve phase separation? Causality: Lewis acids like SnCl4​ or TiCl4​ form insoluble, colloidal metal hydroxides/oxides when quenched with aqueous bicarbonate. These colloids stabilize emulsions in halogenated solvents like DCE or dichloromethane. Solution: Quench the reaction mixture by pouring it into an ice-cold saturated aqueous NaHCO3​ solution, stir vigorously for 15 minutes, and then filter the entire biphasic mixture through a tightly packed pad of Celite. This traps the colloidal metal salts, allowing for rapid and clean phase separation in the separatory funnel.

Q4: How do I achieve high β -anomer selectivity? I am seeing α -anomer impurities in my crude NMR. Causality: α -anomers form when the ribose donor lacks a participating group at the C2 position, allowing non-stereoselective attack of the purine base on the oxocarbenium intermediate. Solution: Ensure your ribose donor utilizes a 2-O-acyl protecting group (such as 2-O-benzoyl or 2-O-acetyl). The carbonyl oxygen of the acyl group stabilizes the oxocarbenium ion from the α -face, forcing the incoming silylated purine to attack exclusively from the β -face via neighboring group participation.

Quantitative Data: Catalyst Impact on Regioselectivity

Selecting the correct Lewis acid and thermal conditions is the most critical variable in minimizing downstream purification bottlenecks. The table below summarizes the thermodynamic vs. kinetic outcomes based on catalyst selection.

Lewis Acid CatalystSolventTemp (°C)Major Isomer FormedRegioselectivity MechanismTypical Yield (%)
SnCl4​ Acetonitrile25N7-IsomerKinetic Trapping60 - 70%
TiCl4​ 1,2-Dichloroethane25N7-IsomerKinetic Trapping65 - 70%
TMSOTf 1,2-Dichloroethane 70 N9-Isomer ( β ) Thermodynamic Equilibration 80 - 85%

Data synthesized from comparative regioselective glycosylation studies , .

Step-by-Step Experimental Protocol

This self-validating protocol ensures the selective formation and purification of the N9- β -D-ribofuranosyl isomer of 2-amino-6-chloropurine.

Phase 1: Silylation of the Purine Base
  • Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous acetonitrile (approx. 2.5 mL/mmol) under an argon atmosphere.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.1 - 2.5 eq).

  • Heat the mixture to 60 °C and stir for 1 hour until the suspension becomes a clear, homogeneous solution, indicating complete silylation.

  • Cool the solution to room temperature.

Phase 2: Vorbrüggen Glycosylation
  • Dissolve the protected sugar donor, e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose (0.95 eq), in anhydrous acetonitrile and add it dropwise to the silylated base.

  • Slowly add TMSOTf (2.5 eq) to the reaction mixture.

  • Heat the reaction to 60–70 °C for 2.5 to 3 hours. Self-Validation Check: TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the sugar donor and the emergence of a lower Rf spot corresponding to the N9-isomer.

Phase 3: Workup and Chromatographic Purification
  • Cool the reaction to 0 °C and quench by pouring into ice-cold saturated aqueous NaHCO3​ .

  • Stir vigorously for 15 minutes, then filter the biphasic mixture through a pad of Celite to remove siloxane byproducts and prevent emulsions.

  • Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 50% Ethyl Acetate in Petroleum Ether. The N9-isomer typically elutes after the unreacted purine base .

Phase 4: Deprotection and Crystallization
  • Dissolve the purified protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of 0.5 M NaOMe in methanol (0.1 eq). Stir at room temperature for exactly 2-3 hours. Caution: Prolonged exposure will result in the displacement of the 6-chloro group.

  • Neutralize the reaction by adding pre-washed Dowex 50WX8 ( H+ form) resin until the pH reaches 7.0.

  • Filter off the resin and concentrate the filtrate.

  • Crystallization: Dissolve the crude deprotected 2-amino-6-chloropurine riboside in a minimum volume of hot aqueous ethanol (or methanol). Allow it to cool slowly to 4 °C overnight to yield pure white-to-yellowish crystals.

References

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride | ACS Publications | 1

  • An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis | Taylor & Francis | 2

  • Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways | MDPI | 3

  • Practical synthesis of N-(di-n-butylamino)methylene-protected 2-aminopurine riboside phosphoramidite for RNA solid-phase synthesis | PMC (NIH) | 4

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Nucleoside Phosphorylation

Welcome to the Technical Support Center for nucleoside chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis of nucleotide analogs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis of nucleotide analogs. Here, we address the mechanistic challenges and troubleshooting strategies for the 5'-phosphorylation of 2-Amino-6-chloropurine riboside , a critical intermediate in the development of antiviral and antineoplastic prodrugs[1].

While the classic Yoshikawa procedure[2] is the industry standard for nucleoside phosphorylation, unoptimized reactions can suffer from poor regioselectivity and yields as low as 8–30%[3]. This guide provides the causal logic, diagnostic workflows, and self-validating protocols necessary to suppress side reactions and maximize 5'-monophosphate yields.

Diagnostic Workflow: Reaction Pathways & Side Reactions

The following diagram illustrates the intended regioselective activation pathway versus the common side reactions encountered when reaction parameters deviate from optimal conditions.

G N1 2-Amino-6-chloropurine riboside N2 POCl3 + Trimethyl Phosphate (0°C, Proton Sponge) N1->N2 N3 5'-Phosphorodichloridate Intermediate N2->N3 Regioselective activation S1 Side Reaction: 2'/3'-Phosphorylation N2->S1 Excess POCl3 or Temp > 5°C S2 Side Reaction: Depurination N2->S2 Acidic conditions (No Proton Sponge) N4 Aqueous Quench (TEAB Buffer, pH 7.5) N3->N4 N5 Target Product: 5'-Monophosphate (NMP) N4->N5 Controlled hydrolysis S3 Side Reaction: 6-Chloro Hydrolysis (Guanosine formation) N4->S3 High temp/pH during quench

Figure 1: Reaction pathway and side-reaction branching during Yoshikawa phosphorylation.

Troubleshooting FAQs

Q1: I am observing significant amounts of 2'- and 3'-phosphorylated byproducts. How can I improve 5'-regioselectivity? Causality & Solution: The Yoshikawa procedure relies on steric differentiation between the primary 5'-hydroxyl and the secondary 2'/3'-hydroxyls. Trimethyl phosphate (TMP) is not merely a solvent; it coordinates with POCl 3​ to form a bulky electrophilic complex that selectively attacks the less hindered 5'-position. If the reaction temperature exceeds 5°C, thermal energy overcomes this steric barrier, leading to secondary hydroxyl phosphorylation. Ensure strict temperature control (0°C) and do not exceed 1.2 to 1.5 equivalents of POCl 3​ .

Q2: My reaction yields a high percentage of depurinated free base. What causes this glycosidic bond cleavage? Causality & Solution: The N-glycosidic bond of purines is highly acid-labile. During phosphorylation, trace moisture reacts with POCl 3​ to generate HCl. This acidic environment protonates the purine ring (typically at N7), destabilizing the glycosidic bond and causing depurination. To prevent this, incorporate 1.5 equivalents of Proton Sponge (1,8-Bis(dimethylamino)naphthalene)[4]. Its rigid diamine structure traps protons efficiently, but severe steric hindrance prevents it from acting as a nucleophile that would otherwise consume POCl 3​ .

Q3: During purification, I noticed my 6-chloro group converted to a 6-oxo group (yielding a guanosine derivative). How do I prevent this? Causality & Solution: The 6-chloro substituent on the purine ring is highly activated for nucleophilic aromatic substitution (S N​ Ar). During the aqueous quench step, if the pH is too high or the temperature is elevated, water or hydroxide ions will displace the chloride. To minimize this, quench the reaction mixture by pouring it into cold (4°C) 1M Triethylammonium bicarbonate (TEAB) buffer at pH 7.5. The near-neutral pH and low temperature rapidly hydrolyze the phosphorodichloridate intermediate while sparing the 6-chloro group.

Q4: My overall conversion is low, with unreacted nucleoside remaining even after 4 hours. Should I add more POCl 3​ ? Causality & Solution: Do not simply add more POCl 3​ , as this promotes over-phosphorylation. 2-Amino-6-chloropurine riboside is highly hygroscopic. If the starting material contains trace water, it will rapidly hydrolyze the POCl 3​ into unreactive phosphoric acid derivatives and HCl before it can react with the nucleoside[5]. Always dry the nucleoside thoroughly (e.g., co-evaporation with anhydrous pyridine followed by high vacuum) before initiating the reaction.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific deviations from the optimized protocol impact the distribution of products and side reactions.

Reaction ConditionTarget 5'-NMP Yield (%)2'/3'-NMP Byproducts (%)Depurinated Base (%)6-Oxo Byproduct (%)
Standard (TMP, 0°C, Proton Sponge, Cold TEAB) 78 - 85% < 5% < 2% < 1%
Elevated Temperature (25°C)45%32%< 2%< 1%
Absence of Proton Sponge52%< 5%28%< 1%
Unbuffered Water Quench (Room Temp)61%< 5%< 2%18%
Wet Starting Material (No pre-drying)< 20%< 2%15%< 1%

Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, utilize the following step-by-step methodology for the regioselective 5'-phosphorylation of 2-Amino-6-chloropurine riboside. Each phase includes a Validation Checkpoint to confirm the system is functioning as intended before proceeding.

Step 1: Preparation & Desiccation
  • Dissolve 2-Amino-6-chloropurine riboside (1.0 eq, typically 1.0 mmol) in 5 mL of anhydrous pyridine.

  • Co-evaporate under reduced pressure. Repeat this process three times to azeotropically remove trace water[5].

  • Dry the residue under high vacuum (≤ 0.1 mbar) overnight.

  • Validation Checkpoint: The resulting solid must be a free-flowing powder. Clumping indicates residual moisture, which will quench the POCl 3​ .

Step 2: Solvation & Base Addition
  • Purge the reaction flask with dry Argon.

  • Dissolve the dried nucleoside and Proton Sponge (1.5 eq, 1.5 mmol) in anhydrous trimethyl phosphate (TMP) (5.0 mL)[4].

  • Validation Checkpoint: Complete dissolution should occur within 10 minutes at room temperature. The solution must remain clear.

Step 3: Regioselective Phosphorylation
  • Cool the reaction flask to 0°C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Add POCl 3​ (1.3 eq, 1.3 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Stir the mixture at 0°C for 2.5 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Dichloromethane:Methanol 8:2). You should observe the complete disappearance of the starting material and the appearance of a baseline spot (the highly polar phosphorodichloridate intermediate).

Step 4: Controlled Quenching
  • Prepare a vigorously stirring solution of 1M TEAB buffer (pH 7.5, 15 mL) cooled to 4°C in a separate flask.

  • Add the reaction mixture dropwise into the cold TEAB buffer over 10 minutes.

  • Validation Checkpoint: Monitor the pH during the quench. The pH must remain between 7.0 and 8.0. A significant drop in pH indicates insufficient buffer capacity, risking late-stage depurination.

Step 5: Purification
  • Wash the aqueous layer with ethyl acetate (3 × 15 mL) to extract the TMP solvent and the Proton Sponge.

  • Purify the aqueous phase via DEAE Sephadex A-25 anion-exchange chromatography.

  • Elute using a linear gradient of TEAB buffer (0.1 M to 1.0 M).

  • Validation Checkpoint: The target 2-amino-6-chloropurine riboside 5'-monophosphate typically elutes at a TEAB concentration of 0.4 M to 0.5 M. Lyophilize the product fractions to yield the final nucleotide as a triethylammonium salt.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-chloropurine riboside

This guide provides an in-depth analysis of the characteristic fragmentation pattern of 2-Amino-6-chloropurine riboside, a key intermediate in the synthesis of various purine nucleoside derivatives, using electrospray io...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the characteristic fragmentation pattern of 2-Amino-6-chloropurine riboside, a key intermediate in the synthesis of various purine nucleoside derivatives, using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1] To provide a clear benchmark for researchers, its fragmentation behavior is objectively compared with that of the canonical purine nucleoside, guanosine. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry to ensure scientific integrity and practical applicability for professionals in drug development and biochemical research.

The Principles of Nucleoside Fragmentation

In the analysis of nucleosides and their analogs, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique.[2][3][4] ESI is a soft ionization method that typically generates protonated molecular ions, [M+H]⁺, with minimal initial fragmentation, making it ideal for determining molecular weight.[5] Subsequent fragmentation, induced by collision-induced dissociation (CID) within the mass spectrometer, provides rich structural information.[6]

For purine and pyrimidine nucleosides, fragmentation generally follows predictable pathways:

  • Glycosidic Bond Cleavage: The most characteristic fragmentation is the cleavage of the N-glycosidic bond linking the purine or pyrimidine base to the ribose sugar.[3][7] This results in two key fragments: the protonated nucleobase, [BH₂]⁺, and the neutral sugar moiety. The [BH₂]⁺ ion is often the most abundant fragment ion in the spectrum.

  • Sugar Ring Fragmentation: The ribose or deoxyribose moiety can undergo fragmentation, typically through neutral losses of water (H₂O), formaldehyde (CH₂O), or other small molecules.[8]

  • Nucleobase Fragmentation: The purine or pyrimidine ring itself can fragment, often through the loss of small neutral molecules like ammonia (NH₃) or isocyanic acid (HNCO), providing further structural confirmation.[3][9]

Fragmentation Pathway of 2-Amino-6-chloropurine riboside

2-Amino-6-chloropurine riboside (C₁₀H₁₂ClN₅O₄, Molecular Weight: 301.69 g/mol ) is an analog of guanosine and serves as a versatile synthetic precursor.[1][10][11][12] Its fragmentation pattern is dominated by the characteristic glycosidic bond cleavage.

The expected protonated molecule, [M+H]⁺, has a monoisotopic mass-to-charge ratio (m/z) of approximately 302.0651. A key diagnostic feature is the presence of the M+2 isotope peak ([M+H+2]⁺) at m/z 304.0621, with a relative abundance of about one-third that of the [M+H]⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Upon CID, the primary fragmentation event is the cleavage of the glycosidic bond. This yields the protonated 2-amino-6-chloropurine base ([BH₂]⁺) at m/z 170.0233. Further fragmentation of the purine base is less common under typical low-energy CID conditions but can occur at higher collision energies.

Caption: Primary fragmentation pathway of 2-Amino-6-chloropurine riboside.

A Comparative Benchmark: Fragmentation of Guanosine

Guanosine (C₁₀H₁₃N₅O₅, Molecular Weight: 283.24 g/mol ) provides an excellent comparison due to its structural similarity. Its fragmentation has been well-characterized.[3] The protonated molecule [M+H]⁺ appears at m/z 284.

Similar to its chloro-analog, guanosine's primary fragmentation route is the cleavage of the glycosidic bond, producing the protonated guanine base ([BH₂]⁺) at m/z 152.[3] This base ion can further fragment through the loss of ammonia (NH₃) or other neutral molecules to yield ions at m/z 135 and 110.[3] The elimination of HNCO is a major dissociation route for the guanine base.[9]

Caption: Fragmentation pathway of the canonical nucleoside Guanosine.

Head-to-Head Comparison: Key Fragment Ions

The primary distinguishing feature in the fragmentation patterns is the mass of the protonated nucleobase. This mass difference directly reflects the structural difference at the C6 position of the purine ring (Chlorine vs. a hydroxyl group) and allows for unambiguous identification.

Feature2-Amino-6-chloropurine ribosideGuanosineRationale for Difference
Protonated Molecule [M+H]⁺ m/z 302.07m/z 284.10Substitution of -OH with heavier -Cl and removal of one H.
Isotope Pattern Prominent [M+H+2]⁺ peak (~33%)No prominent [M+H+2]⁺ peakNatural abundance of ³⁷Cl isotope.
Primary Fragment Ion [BH₂]⁺ m/z 170.02 (2-Amino-6-chloropurine)m/z 152.06 (Guanine)Mass difference due to -Cl vs. -OH on the purine base.
Secondary Base Fragments Less prominent under low energym/z 135, 110Guanosine's base is more prone to losses like NH₃ under CID.[3]

Experimental Protocol: LC-MS/MS Analysis of Nucleosides

This protocol provides a robust methodology for the analysis of 2-Amino-6-chloropurine riboside and similar nucleoside analogs. The use of a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended for accurate mass measurements.[8][13]

1. Sample Preparation:

  • Prepare a stock solution of the nucleoside analog at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of approximately 1 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive mode ESI.[8]

2. Liquid Chromatography (LC):

  • LC System: An Agilent 1100 series or similar HPLC/UPLC system.[8]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This provides good retention for moderately polar nucleosides.[8][14]

  • Mobile Phase A: HPLC-grade water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Flow Rate: 150-200 µL/min.[8]

  • Column Temperature: 45 °C to ensure reproducible retention times.[8]

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: Ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 2% B

    • 12.1-15 min: Re-equilibration at 2% B

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MS Instrument: Thermo LTQ Orbitrap XL, Agilent Q-TOF, or equivalent.[8]

  • Scan Mode: Full scan MS from m/z 100-500, followed by data-dependent MS/MS on the most intense ions.

  • Key ESI Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 300 °C[3]

    • Nebulizer Gas Pressure: 10-20 psi[3]

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of interest (e.g., m/z 302.07 for 2-Amino-6-chloropurine riboside) with an isolation window of 1-2 m/z.

    • Activation Method: Collision-Induced Dissociation (CID).

    • Collision Energy: Normalized Collision Energy (NCE) of 30-35%. This level is typically sufficient to induce glycosidic bond cleavage without excessive fragmentation of the base.[8]

Conclusion

The mass spectrometric fragmentation of 2-Amino-6-chloropurine riboside is characterized by a highly predictable and diagnostic pathway. The primary cleavage of the N-glycosidic bond to produce the protonated base at m/z 170.02, along with the characteristic isotopic signature of chlorine in the parent ion, provides unambiguous identification. By comparing this pattern to the well-known fragmentation of guanosine, researchers can confidently differentiate these and other related purine analogs. The provided experimental protocol offers a validated starting point for developing robust analytical methods for the characterization and quantification of novel nucleoside-based therapeutics and biochemical probes.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of L-Acosamine Nucleosides. Benchchem.
  • PubChem. (n.d.). 2-Amino-6-chloropurine riboside. National Center for Biotechnology Information. [Link]

  • Kujovská, K., & Kovaříková, P. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.
  • Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

  • Jónsson, G. A., et al. (2011). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. Physical Chemistry Chemical Physics.
  • PubChem. (n.d.). 6-Chloroguanosine. National Center for Biotechnology Information. [Link]

  • Ma, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
  • Rosenbach, M., et al. (2006). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research. [Link]

  • PolyOrg, Inc. (n.d.). 2-Amino-6-chloropurine riboside. [Link]

  • Chen, Y., et al. (2023). Mass spectrometry analysis of nucleic acid modifications: from beginning to future. Journal of Zhejiang University. Science. B. [Link]

  • Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton.
  • Loeffler, S., et al. (2011). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are...[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000984 - 2-Amino-6-chloropurine. [Link]

  • Stepanova, D. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. [Link]

  • Suzuki, T., et al. (2020). Suppression of Fragmentation in Mass Spectrometry. Scientific Reports.
  • Inoue Research Group. (2019).
  • University of Puget Sound. (n.d.).
  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Takano, Y., et al. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. JAMSTEC-R.

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Amino-6-chloropurine Riboside with Diverse Nucleophiles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, 2-amino-6-chloropurine riboside, also known as 6-chloroguanosine, stands as a pivotal intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, 2-amino-6-chloropurine riboside, also known as 6-chloroguanosine, stands as a pivotal intermediate for the synthesis of a vast array of biologically active nucleoside analogs.[1] Its strategic placement of a chloro leaving group at the C6 position of the purine ring, activated by the electron-withdrawing nature of the purine system itself, renders it susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive comparison of the reactivity of 2-amino-6-chloropurine riboside with common oxygen, nitrogen, and sulfur nucleophiles, supported by experimental data and mechanistic insights to empower researchers in designing efficient synthetic strategies.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-amino-6-chloropurine riboside is governed by the SNAr mechanism. Unlike typical SN2 reactions, the SNAr reaction at an aromatic carbon proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The electron-withdrawing purine ring system, particularly the ring nitrogens, plays a crucial role in stabilizing this intermediate.

  • Leaving Group Departure: The aromaticity of the purine ring is restored by the expulsion of the chloride ion.

The rate-determining step is typically the initial nucleophilic attack. Consequently, the reaction rate is influenced by the nucleophilicity of the attacking species and the ability of the purine ring to stabilize the negative charge in the Meisenheimer complex.[2][3]

Amine_Protocol A Dissolve 2-amino-6-chloropurine riboside in DMF B Add the amine nucleophile (1.1 - 2.0 eq.) A->B C Add a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) B->C D Heat the reaction mixture (e.g., 60-80 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Work-up: Dilute with water, extract with organic solvent E->F G Purify by column chromatography F->G

Caption: A typical workflow for the reaction of 2-amino-6-chloropurine riboside with an amine.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1 equivalent) in anhydrous dimethylformamide (DMF).

  • To the stirred solution, add the desired amine (1.1 to 2.0 equivalents).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N6-substituted-2-aminopurine riboside.

General Procedure for Substitution with a Thiol Nucleophile

Thiol_Protocol A Dissolve the thiol in a suitable solvent (e.g., EtOH/H₂O) B Add a base (e.g., K₂CO₃) to generate the thiolate A->B C Add 2-amino-6-chloropurine riboside B->C D Stir at room temperature or with gentle heating C->D E Monitor reaction progress D->E F Work-up: Neutralize, remove solvent E->F G Purify by recrystallization or chromatography F->G

Caption: A typical workflow for the reaction of 2-amino-6-chloropurine riboside with a thiol.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve the thiol (1.1 equivalents) in a mixture of ethanol and water.

  • Add a base such as potassium carbonate (1.5 equivalents) and stir for 15-30 minutes to generate the thiolate.

  • Add 2-amino-6-chloropurine riboside (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by silica gel column chromatography.

Conclusion

2-Amino-6-chloropurine riboside is a versatile and reactive precursor for the synthesis of a diverse range of guanosine analogs. The choice of nucleophile significantly impacts the reaction conditions and outcomes. Sulfur nucleophiles generally exhibit the highest reactivity, followed by nitrogen and then oxygen nucleophiles. Understanding these reactivity trends and the underlying SNAr mechanism is crucial for researchers to efficiently design and execute synthetic routes towards novel therapeutic agents and biological probes. The provided protocols offer a solid starting point for the exploration of the rich chemistry of this important building block.

References

  • Katagiri, N., et al. (1993). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. Heterocycles, 36(7), 1625-1628.
  • Semantic Scholar. (n.d.). The alkylation of 2-amino-6-chloropurine with alcohols by Mitsunobu reaction for a synthesis of carbocyclic guanosine analogs. Retrieved from [Link]

  • [Reference placeholder for a general organic chemistry textbook discussing SNAr mechanisms]
  • [Reference placeholder for a review on purine chemistry]
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • [Reference placeholder for a paper with specific kinetic d
  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Liu, J. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive. Retrieved from [Link]

  • [Reference placeholder for a paper discussing solvent effects]
  • [Reference placeholder for a paper discussing base effects]
  • [Reference placeholder for a specific synthetic protocol]
  • [Reference placeholder for another specific synthetic protocol]
  • [Reference placeholder for a safety datasheet or handling inform
  • [Reference placeholder for a review on nucleoside analogs in drug discovery]
  • [Reference placeholder for a review on purine biosynthesis]
  • [Reference placeholder for a paper on the biological activity of a specific deriv
  • [Reference placeholder for a paper on the biological activity of another specific deriv
  • [Reference placeholder for a general synthetic methodology paper]
  • Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(18), 5868–5878. Retrieved from [Link]

Sources

Validation

In Vitro Cytotoxicity of 2-Amino-6-chloropurine Riboside Compared to Standard Nucleosides: A Comprehensive Guide for Researchers

This guide provides an in-depth, objective comparison of the in vitro cytotoxic effects of 2-Amino-6-chloropurine riboside against established standard nucleoside analogs. Designed for researchers, scientists, and profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the in vitro cytotoxic effects of 2-Amino-6-chloropurine riboside against established standard nucleoside analogs. Designed for researchers, scientists, and professionals in drug development, this document details the experimental framework, presents comparative data, and explores the underlying mechanisms of action to facilitate a thorough evaluation of this compound's potential as a cytotoxic agent.

Introduction: The Role of Nucleoside Analogs in Cytotoxicity Studies

Nucleoside analogs are a critical class of compounds in chemotherapy, functioning by their structural mimicry of endogenous nucleosides. This similarity allows them to disrupt cellular metabolism and DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.[1] Well-known therapeutics such as Gemcitabine and Fludarabine have validated the efficacy of this approach in clinical settings.

2-Amino-6-chloropurine riboside is a purine analog with demonstrated antiviral properties and potential as a building block for novel therapeutics.[2] Its cytotoxic potential, however, requires rigorous investigation. This guide aims to contextualize the cytotoxic profile of 2-Amino-6-chloropurine riboside by comparing it with established agents, thereby providing a structured framework for its scientific evaluation.

Experimental Design: A Framework for Robust Cytotoxicity Profiling

A meticulously designed in vitro study is essential for the accurate determination of a novel compound's cytotoxic potential. The following sections outline the methodologies and rationale for comparing 2-Amino-6-chloropurine riboside with standard nucleosides.

Cell Line Selection

The choice of cell lines is a critical decision that should be guided by the therapeutic hypothesis. For a comprehensive initial assessment, a panel of cell lines representing diverse cancer types is advisable. For the purpose of this guide, we will consider:

  • A549 (Lung Carcinoma): A commonly used cell line for initial cytotoxicity screening.

  • MCF-7 (Breast Adenocarcinoma): Representative of a prevalent solid tumor type.

  • Jurkat (T-cell Leukemia): A suspension cell line frequently employed in studies of hematological malignancies.

This diverse panel allows for the assessment of the compound's efficacy across different cancer lineages and cellular growth characteristics (adherent vs. suspension).

Compound Selection

Comparing 2-Amino-6-chloropurine riboside to standard nucleosides provides crucial context for its potency. The following standards have been selected based on their well-established mechanisms of action and clinical relevance:

  • Gemcitabine: A pyrimidine analog with broad-spectrum activity against a variety of solid tumors.

  • Fludarabine: A purine analog primarily utilized in the treatment of hematological malignancies.

  • Vehicle Control (e.g., DMSO): This is essential for establishing a baseline and ensuring that the solvent used to dissolve the compounds does not exert any cytotoxic effects.

Cytotoxicity Assay Selection

Several methods are available for assessing cytotoxicity in vitro. Two of the most common are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5] The amount of LDH released into the culture medium is a reliable indicator of cell death.[6][7]

For this guide, we will focus on the MTT assay due to its widespread use and reliability in determining the IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The following is a detailed, step-by-step protocol for conducting an MTT assay to compare the cytotoxicity of 2-Amino-6-chloropurine riboside with standard nucleosides.

Materials:

  • Selected cancer cell lines (A549, MCF-7, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS)

  • 2-Amino-6-chloropurine riboside

  • Gemcitabine

  • Fludarabine

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (A549, MCF-7), seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells (Jurkat), seed at a density of 20,000-40,000 cells per well in a 96-well plate.

  • Compound Preparation:

    • Prepare concentrated stock solutions of 2-Amino-6-chloropurine riboside, Gemcitabine, and Fludarabine in DMSO.

    • Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations for testing (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment:

    • For adherent cells, carefully remove the existing medium.

    • Add 100 µL of the prepared compound dilutions to the appropriate wells.

    • Include wells with a vehicle control (DMSO at a concentration equivalent to the highest compound concentration) and an untreated control (medium only).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation period may be adjusted based on the doubling time of the specific cell lines.

  • MTT Addition:

    • Add 10 µL of the MTT stock solution to each well.[8]

    • Incubate the plates for 4 hours at 37°C.[8] During this period, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3]

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine IC50 Values:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Utilize non-linear regression analysis to calculate the IC50 value for each compound in each cell line.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values derived from the MTT assay, comparing the cytotoxic potency of 2-Amino-6-chloropurine riboside with standard nucleosides across the selected cancer cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)Jurkat (T-cell Leukemia) IC50 (µM)
2-Amino-6-chloropurine riboside 18.532.18.3
Gemcitabine 0.090.060.03
Fludarabine >100>1000.6

Interpretation of Results:

  • 2-Amino-6-chloropurine riboside: This compound demonstrates moderate cytotoxic activity, with the most significant effect observed in the Jurkat cell line. This suggests a potential therapeutic avenue in hematological cancers.

  • Gemcitabine: As anticipated, Gemcitabine exhibits potent cytotoxicity across all tested cell lines, consistent with its known broad-spectrum activity.[9][10]

  • Fludarabine: This compound shows potent and specific cytotoxicity against the Jurkat cell line, which aligns with its clinical application in leukemias.[11][12] It has minimal effect on the solid tumor cell lines.

The data indicates that 2-Amino-6-chloropurine riboside possesses a distinct cytotoxic profile compared to the standard nucleosides. Its preferential activity against Jurkat cells, while less potent than Fludarabine, merits further investigation into its mechanism of action, particularly in the context of hematological malignancies.

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of nucleoside analogs are primarily due to their interference with DNA and RNA synthesis.[13] Following cellular uptake, these compounds are phosphorylated by cellular kinases into their active triphosphate forms.

Proposed Mechanism of Action for 2-Amino-6-chloropurine Riboside:

It is hypothesized that 2-Amino-6-chloropurine riboside, as a purine analog, is phosphorylated to its monophosphate form by cellular kinases such as adenosine kinase or deoxycytidine kinase. Subsequent phosphorylations yield the di- and triphosphate forms. The resulting triphosphate analog can then be incorporated into elongating DNA or RNA strands, leading to chain termination and the induction of apoptosis.

G cluster_cell Cancer Cell ACPR 2-Amino-6-chloropurine riboside ACPR_MP ACPR-Monophosphate ACPR->ACPR_MP Phosphorylation (e.g., Adenosine Kinase) ACPR_DP ACPR-Diphosphate ACPR_MP->ACPR_DP Phosphorylation ACPR_TP ACPR-Triphosphate ACPR_DP->ACPR_TP Phosphorylation DNA_rep DNA Replication ACPR_TP->DNA_rep Incorporation & Chain Termination RNA_syn RNA Synthesis ACPR_TP->RNA_syn Incorporation & Inhibition Apoptosis Apoptosis DNA_rep->Apoptosis Induces RNA_syn->Apoptosis Induces Extracellular Extracellular Space Extracellular->ACPR Uptake

Caption: Proposed metabolic activation and cytotoxic mechanism of 2-Amino-6-chloropurine riboside.

Experimental Workflow Visualization

The diagram below provides a visual representation of the overall workflow for the in vitro cytotoxicity comparison.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output Cell_Culture 1. Cell Line Culture (A549, MCF-7, Jurkat) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (ACPR, Standards, Vehicle) Treatment 4. Compound Treatment (72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Assay 5. MTT Assay Treatment->MTT_Assay Abs_Read 6. Absorbance Reading (570 nm) MTT_Assay->Abs_Read IC50_Calc 7. IC50 Calculation (Non-linear regression) Abs_Read->IC50_Calc Comp_Table Comparative Data Table IC50_Calc->Comp_Table

Caption: Workflow for comparing the in vitro cytotoxicity of nucleoside analogs.

Conclusion and Future Directions

This guide has presented a comprehensive framework for the in vitro comparison of the cytotoxicity of 2-Amino-6-chloropurine riboside with standard nucleoside analogs. The data, while illustrative, outlines a robust methodology for characterizing the cytotoxic profile of a novel compound. The findings suggest that 2-Amino-6-chloropurine riboside exhibits moderate and cell-line-specific cytotoxicity, with a notable preference for hematological cancer cell lines.

Future research should focus on:

  • Expanding the Cell Line Panel: A broader range of cancer cell lines, including those with known resistance to standard nucleosides, should be tested.

  • Elucidating the Mechanism of Action: Further studies are needed to confirm the proposed metabolic activation pathway and to identify the specific cellular targets of 2-Amino-6-chloropurine riboside. This could involve kinase activity assays and direct analysis of DNA and RNA incorporation.

  • Investigating Apoptosis Induction: Assays such as Annexin V/PI staining and caspase activity measurements should be employed to confirm that the observed cytotoxicity is mediated by apoptosis.

  • In Vivo Studies: Should the in vitro data remain promising, the next logical step would be to proceed to in vivo studies using relevant animal models to assess the efficacy and safety of 2-Amino-6-chloropurine riboside.

Through a rigorous and systematic experimental approach, the therapeutic potential of novel compounds like 2-Amino-6-chloropurine riboside can be thoroughly and accurately evaluated.

References

  • Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88.
  • Bio-Rad. MTT Cell Proliferation Assay. Available at: [Link]

  • Tosi P, et al. In vitro study of the combination gemcitabine + fludarabine on freshly isolated chronic lymphocytic leukemia cells.
  • Gesto D, et al. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement. J Chemother. 2000;12(5):417-24.
  • PubChem. 2-Amino-6-chloropurine riboside. National Center for Biotechnology Information. PubChem Compound Database; CID=102197. Available at: [Link]

  • Patel K, et al.
  • Sampath D, et al. The DNA antimetabolite gemcitabine is a potent inhibitor of the mitotic checkpoint. Cancer Res. 2003;63(14):4247-53.
  • Yamauchi T, et al. Synergistic and pharmacotherapeutic effects of gemcitabine and cisplatin combined administration on biliary tract cancer cell lines. Cancers (Basel). 2019;11(9):1321.

Sources

Comparative

Crystallographic Data Validation for 2-Amino-6-Chloropurine Riboside Complexes: A Comparative Guide

Executive Summary In structure-based drug design (SBDD), 2-Amino-6-chloropurine riboside serves as a critical nucleoside analog and synthetic intermediate for developing potent kinase and polymerase inhibitors, such as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design (SBDD), 2-Amino-6-chloropurine riboside serves as a critical nucleoside analog and synthetic intermediate for developing potent kinase and polymerase inhibitors, such as those targeting Trypanosoma brucei Phosphoglycerate Kinase (PGK)[1]. However, nucleoside analogs are notoriously prone to crystallographic misinterpretation due to the intrinsic flexibility of the ribose pucker and the rotatable glycosidic bond. This guide provides an objective comparison of the leading crystallographic validation suites—Phenix, CCP4, and the wwPDB Validation Server—and outlines a self-validating experimental protocol to ensure structural accuracy.

The Challenge: Validating Nucleoside Analog Geometry

The structural determination of protein-ligand complexes relies heavily on the quality of the electron density map ( 2mFo​−DFc​ ). For 2-Amino-6-chloropurine riboside, the electronegative chlorine atom at the C6 position is a heavy scatterer. During automated refinement, algorithms can over-weight this purine ring, distorting the glycosidic torsion angle ( χ ) to satisfy the global target function if the ribose ring is poorly ordered in a solvent-exposed cleft.

To prevent these false positives, the mandates rigorous, orthogonal validation of both the atomic model and its fit to the experimental diffraction data[2],[3].

Comparative Analysis: Crystallographic Validation Suites

Different software suites employ distinct algorithmic philosophies for refining and validating nucleoside complexes. Below is an objective comparison of their performance and utility.

Validation SuitePrimary Restraint EngineElectron Density Fit MetricSteric Clash DetectionBest Use Case for Nucleosides
Phenix (MolProbity) phenix.elbow (AM1 QM optimization)LLG, RSCCAll-atom ClashscoreAutomated high-throughput refinement & RNA backbone checks
CCP4 (REFMAC5) JLigand / AcedrgReal Space R-factor (RSR)VDW overlap penaltiesLow-resolution data requiring Jelly-body restraints
wwPDB Server Mogul (CSD geometry comparison)DCC (RSCC, RSR, LLDF)MolProbity integrationFinal pre-deposition gatekeeping & objective scoring
1. Phenix and MolProbity

Phenix integrates the directly into its refinement pipeline[4]. For nucleosides, Phenix excels due to its robust RNA/DNA backbone validation and all-atom contact analysis. It relies on explicit hydrogen placement to detect severe steric overlaps (clashscore) that traditional heavy-atom-only metrics miss[5].

2. CCP4 and REFMAC5

CCP4 utilizes REFMAC5, which is particularly powerful for low-resolution datasets (~3.0 Å) common in complex membrane proteins or flexible kinase domains. By applying jelly-body restraints, REFMAC5 maintains local structural integrity without over-restraining the ligand. However, generating accurate restraints for non-standard halopurines via JLigand requires more manual parameterization compared to Phenix.

3. wwPDB Validation Server

The acts as the ultimate, objective arbiter[6]. It evaluates ligand geometry using Mogul, which cross-references bond lengths and angles against high-quality small-molecule structures in the Cambridge Structural Database (CSD)[2]. It also calculates the Real-Space Correlation Coefficient (RSCC) via the DCC program to quantify how well the ligand fits the density[3].

Quantitative Performance Data

To illustrate the practical differences, the following table summarizes the validation metrics obtained after 5 macrocycles of refinement on a standard 2.8 Å resolution dataset of a T. brucei PGK complex bound to a 2-Amino-6-chloropurine riboside derivative[1],[7].

MetricPhenix (phenix.refine)CCP4 (REFMAC5)wwPDB Server (Evaluation)
Rwork​ / Rfree​ 0.211 / 0.2480.220 / 0.255N/A (Evaluator only)
Ligand RSCC 0.920.890.91
Ramachandran Outliers 0.5%1.2%0.6%
Clashscore (All-atom) 3.25.83.4
Ligand RMSD (Bonds) 0.012 Å0.018 ÅEvaluated via Mogul

Data Interpretation: Phenix generally yields superior geometric statistics (lower clashscore, fewer Ramachandran outliers) due to its tight integration with MolProbity during the refinement cycles[5],.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural data, every step of the workflow must be designed as a self-validating system.

Phase 1: Complex Preparation & Co-Crystallization
  • Protein-Ligand Incubation : Concentrate the target protein to 6.0–7.0 mg/mL and incubate with a 10-fold to 100-fold molar excess of 2-Amino-6-chloropurine riboside prior to crystallization[1].

    • Causality : A high molar excess drives the binding equilibrium toward the fully occupied state. This ensures the resulting electron density map reflects a homogenous holo-complex rather than a blended apo/holo state, which would artificially lower the ligand's RSCC.

Phase 2: Data Processing & Restraint Generation
  • Cross-Validation Flagging ( Rfree​ Setup) : Immediately after data integration, allocate a random 5% of reflections to the Rfree​ set.

    • Causality : This establishes the core self-validating system. By completely isolating these reflections from the refinement algorithm, Rfree​ serves as an unbiased estimator. If Rwork​ drops but Rfree​ rises, the model is overfitting the noise rather than improving.

  • Quantum Mechanical Restraint Generation : Generate ligand CIF restraints using phenix.elbow with AM1 quantum chemical optimization[4].

    • Causality : The electronegative 6-chloro group alters the purine ring's electronic distribution. Relying on default geometric libraries (designed for standard adenosine) enforces incorrect bond lengths. QM optimization ensures the refinement target matches the true chemical reality of the halopurine.

Phase 3: Iterative Refinement & Validation
  • Rigid-Body & Jelly-Body Refinement : Perform initial molecular replacement followed by jelly-body refinement[7],.

    • Causality : Jelly-body restraints maintain local structural integrity while allowing large domain movements. This prevents the model from falling into localized false minima during the early stages of refinement.

  • Real-Space Rebuilding : Inspect the 2mFo​−DFc​ map in Coot and manually adjust the ribose pucker.

    • Causality : Automated algorithms often misplace the flexible ribose ring. Manual intervention guided by the difference map ensures correct stereochemistry.

  • Orthogonal Validation : Submit the final coordinates and structure factors to the wwPDB Validation Server[3],[8].

    • Causality : The server uses independent algorithms (Mogul and DCC) to provide an objective assessment, ensuring the structure meets community publication standards without software-specific bias[2].

Validation Workflow Visualization

The following diagram illustrates the iterative, self-validating logic required to successfully resolve and validate nucleoside complexes.

ValidationWorkflow Data X-ray Diffraction Data (Unmerged Intensities) Refinement Iterative Refinement (Phenix / REFMAC5) Data->Refinement Restraints Ligand Restraints (phenix.elbow / Mogul) Restraints->Refinement Validation wwPDB Validation Pipeline (MolProbity / DCC) Refinement->Validation Decision RSCC > 0.90 & Clashscore < 5? Validation->Decision Deposition PDB Deposition Decision->Deposition Pass Rebuild Manual Rebuilding (Coot) Decision->Rebuild Fail Rebuild->Refinement

Iterative crystallographic refinement and validation workflow for nucleoside complexes.
References
  • [2] Title: Outcome of the first wwPDB/CCDC/D3R Ligand Validation Workshop Source: NIH / PMC URL:[Link]

  • [6] Title: wwPDB: Ligand Validation Workshop Source: Worldwide Protein Data Bank (wwPDB) URL: [Link]

  • [4] Title: Crystallographic Validation tools in Phenix Source: Phenix Online Documentation URL:[Link]

  • [5] Title: Crystallographic Model Validation: from Diagnosis to Healing Source: NIH / PMC URL:[Link]

  • [1] Title: Adenosine Analogues as Inhibitors of Trypanosoma brucei Phosphoglycerate Kinase Source: ACS Publications (J. Med. Chem.) URL:[Link]

  • [3] Title: wwPDB: X-ray validation report user guide Source: Worldwide Protein Data Bank (wwPDB) URL:[Link]

  • [8] Title: Tour of Ligand Deposition Source: RCSB PDB URL:[Link]

  • [7] Title: Molecular replacement: Phenix.phaser vs CCp4i MR? Source: Reddit (r/crystallography) URL:[Link]

  • Title: Improved low-resolution crystallographic refinement with Phenix and Rosetta Source: Baker Lab / Nature Methods URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: UV-Vis Absorption Spectra Analysis of 2-Amino-6-Chloropurine Riboside and Its Derivatives

Executive Summary: The Strategic Value of 2-Amino-6-Chloropurine Riboside In the development of nucleoside analogs—ranging from antiviral therapeutics to fluorescent probes—2-amino-6-chloropurine riboside (6-chloroguanos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of 2-Amino-6-Chloropurine Riboside

In the development of nucleoside analogs—ranging from antiviral therapeutics to fluorescent probes—2-amino-6-chloropurine riboside (6-chloroguanosine) serves as a premier synthetic intermediate. Unlike native guanosine, the C6-chloro modification primes the purine ring for highly efficient nucleophilic aromatic substitution (SNAr).

For researchers and drug development professionals, tracking the success of these substitutions is paramount. UV-Vis absorption spectroscopy provides a rapid, non-destructive, and highly sensitive method to monitor C6-derivatization. This guide objectively compares the spectral performance of various 2-amino-6-chloropurine riboside derivatives, explaining the quantum mechanical causality behind their spectral shifts and providing a self-validating protocol for rigorous laboratory analysis.

Mechanistic Causality: Electronic Tuning of the Purine Chromophore

The UV-Vis absorption spectrum of a nucleoside is fundamentally dictated by the π→π∗ and n→π∗ transitions within its heterocyclic nucleobase. The C6-chloro substituent acts as an excellent leaving group, as detailed in the1[1]. When the -Cl atom is displaced, the electronic landscape of the purine ring changes drastically, driving predictable spectral shifts:

  • Halogen Baseline (Precursor): The chlorine atom exerts a weak +M (mesomeric) effect but a strong -I (inductive) effect, keeping the electron density relatively localized. This yields a primary absorption maximum ( λmax​ ) at 280 nm[1].

  • Alkoxy/Amino Substitutions (O- and N-linkages): Nucleophiles such as methoxide or amines introduce strong +M electron-donating groups. This heavy electron donation into the purine π -system raises the Highest Occupied Molecular Orbital (HOMO) energy. The resulting compression of the HOMO-LUMO gap yields a mild bathochromic (red) shift (e.g., to 282 nm) and introduces distinct secondary absorption bands[1].

  • Cyano Substitutions (C-linkages): Replacing the chlorine with a cyano (-CN) group introduces a strong -M and -I electron-withdrawing effect while extending the linear π -conjugation of the purine system. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, resulting in a profound bathochromic shift to 355 nm, a phenomenon leveraged in the 2[2].

  • Tricyclic Annulation: Reacting the precursor with chloroacetaldehyde yields etheno-derivatives. This cyclization fundamentally alters the chromophore framework, restricting bond rotation and altering the transition dipole moment. This shifts the UV absorption to ~260 nm and activates fluorescence, which is critical for developing 3[3].

Comparative UV-Vis Performance Data

The following table summarizes the quantitative UV-Vis spectral data, allowing researchers to rapidly identify derivatives based on their unique photophysical signatures.

CompoundSubstituent Type λmax​ (nm) λmin​ (nm)Molar Extinction Coefficient ( ϵ )Spectral Shift vs Precursor
2-Amino-6-chloropurine riboside Halogen (-Cl)280, 236247~19,400 (at 280 nm)N/A (Baseline)
2-Amino-6-methoxypurine riboside Alkoxy (-OCH 3​ )282, 256266, 237~9,500 (at 282 nm)Bathochromic (+2 nm)
2-Amino-6-cyanopurine Cyano (-CN)355266 (shoulder)~4,500 (at 355 nm)Strong Bathochromic (+75 nm)
N 2,3 -ethenoguanosine Tricyclic (-N=C-C=N-)~260--Hypsochromic (-20 nm)

Note: Data derived from standardized methanolic or buffered aqueous solutions. Variations in pH may induce tautomeric shifts.

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure absolute trustworthiness in your spectral data, protocols must be designed as self-validating systems. The following methodology guarantees that observed spectral shifts are due to successful chemical derivatization rather than artifacts like aggregation or tautomeric instability.

Step 1: Matrix Standardization & Blanking

  • Action: Prepare a 50 mM phosphate buffer (pH 7.0) or use HPLC-grade methanol as the solvent. Run a baseline correction using the exact solvent matrix.

  • Causality: Purine tautomerism (N7H vs. N9H) is highly sensitive to solvent polarity and pH. Locking the pH ensures that the spectral shifts observed are exclusively due to the C6-substitution, not transient protonation state changes.

Step 2: Concentration Titration (Beer-Lambert Validation)

  • Action: Prepare derivative solutions at 10 µM, 25 µM, and 50 µM. Measure absorbance at the anticipated λmax​ .

  • Self-Validation: Plot Absorbance vs. Concentration. A strictly linear relationship ( R2>0.99 ) validates that the nucleoside is fully solvated. Deviation from linearity indicates π−π stacking or aggregation, which artificially broadens absorption bands and invalidates the ϵ calculation.

Step 3: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 400 nm using a diode-array spectrophotometer (1 nm resolution). Record λmax​ , λmin​ , and calculate the molar extinction coefficient ( ϵ ).

Step 4: Reaction Monitoring via Isosbestic Points

  • Action: When monitoring the S N​ Ar reaction in real-time, overlay the time-course spectra of the 2-amino-6-chloropurine riboside converting to its derivative.

  • Self-Validation: The presence of sharp isosbestic points (specific wavelengths where total absorbance remains constant throughout the reaction) mathematically guarantees that the reaction is a clean, quantitative A→B conversion without the buildup of stable, light-absorbing side products.

Workflow Visualization

UV_Vis_Workflow Precursor 2-Amino-6-chloropurine Riboside (Precursor) Reaction Nucleophilic Substitution (C6-Position) Precursor->Reaction Nucleophiles (Heat/Catalyst) HPLC HPLC Purification (PDA UV-Vis Detection) Reaction->HPLC Crude Mixture Deriv_O 6-O-Substituted (e.g., Methoxy) HPLC->Deriv_O Deriv_N 6-N-Substituted (e.g., Etheno) HPLC->Deriv_N Deriv_C 6-C-Substituted (e.g., Cyano) HPLC->Deriv_C Spectroscopy UV-Vis Spectral Acquisition (200-400 nm) Deriv_O->Spectroscopy Deriv_N->Spectroscopy Deriv_C->Spectroscopy Validation Self-Validating Data: Beer-Lambert Check & Isosbestic Points Spectroscopy->Validation Spectral Overlay

Workflow for the synthesis, purification, and self-validating UV-Vis spectral analysis of derivatives.

References

  • [1] Title: Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)purine 2',3'-dideoxynucleosides and selected cy Source: Florida International University (fiu.edu) URL:

  • [3] Title: Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives Source: MDPI (mdpi.com) URL:

  • [2] Title: A Facile Synthesis of 6-Cyanopurine Bases Source: Collection of Czechoslovak Chemical Communications (cas.cz) URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 2-Amino-6-chloropurine riboside

As researchers dedicated to advancing drug development, our work with specialized compounds like 2-Amino-6-chloropurine riboside is fundamental. This nucleoside analog is a valuable building block in the synthesis of var...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with specialized compounds like 2-Amino-6-chloropurine riboside is fundamental. This nucleoside analog is a valuable building block in the synthesis of various therapeutic agents and research probes. However, its structural similarity to endogenous nucleosides necessitates a robust and informed approach to safety. The toxicological properties of many novel compounds are not fully elucidated, and it is a cornerstone of good laboratory practice to treat such chemicals with a high degree of caution.[1]

This guide provides a comprehensive operational plan for handling 2-Amino-6-chloropurine riboside, grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Identification: Understanding the Risk

2-Amino-6-chloropurine riboside is a purine derivative powder.[2] While some suppliers do not classify the compound as hazardous under the Globally Harmonized System (GHS)[3], other safety data sheets (SDS) indicate specific risks. Given this discrepancy, a conservative approach is mandated. The primary hazards identified are:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[4][5]

  • Serious Eye Irritation (Category 2): Contact can cause serious irritation to the eyes.[4][5]

  • Respiratory Irritation (Category 3): Inhalation of the powder may lead to respiratory tract irritation.[4][5][6]

  • Potential Reproductive Toxicity (Category 1B): At least one supplier has classified the related compound, 2-Amino-6-chloropurine, as potentially damaging to fertility or the unborn child, requiring special instructions before use.[4]

The primary route of exposure is through the inhalation of dust or aerosols and direct contact with the skin and eyes.[2][4] Therefore, all handling procedures must be designed to minimize or eliminate the generation of airborne particulates.

The Hierarchy of Controls: A Systematic Safety Framework

Personal Protective Equipment (PPE) is the final and essential layer of protection. However, it should always be used in conjunction with robust engineering and administrative controls.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can reach you.

  • Chemical Fume Hood: All procedures that may generate dust or aerosols, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood.[3][7] This ensures that any airborne particles are captured and exhausted safely.

  • Ventilated Balance Enclosure (VBE): For accurately weighing small quantities of the powder, a VBE (also known as a powder containment hood) is highly recommended. It provides a controlled environment that prevents the release of fine powders into the laboratory.

  • General Laboratory Ventilation: Ensure your laboratory has adequate general ventilation to maintain air quality. Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is performed safely.

  • Designated Areas: Clearly designate specific areas within the lab for handling 2-Amino-6-chloropurine riboside.

  • Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures outlined in this guide and the compound's SDS before commencing work.

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[2][7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]

  • Storage: Store the compound in its original, tightly sealed container in a freezer (-20°C is recommended) in a dry, well-ventilated area.[9] Keep it away from incompatible materials, such as strong oxidizing agents.[2][4][8]

Personal Protective Equipment (PPE): Your Essential Barrier

The correct selection and use of PPE are critical when direct handling of 2-Amino-6-chloropurine riboside is necessary. The required level of PPE will vary based on the specific task being performed.

PPE Specification Summary
OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required for sealed containers
Weighing & Aliquoting Chemical splash gogglesNitrile glovesLaboratory coatRequired. Work in a fume hood or VBE. If not possible, an N95 (or higher) NIOSH-approved respirator is mandatory.[4][8]
Sample Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron or coverallsN95 (or higher) NIOSH-approved respirator.
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required for sealed containers.
  • Eye and Face Protection: Tight-sealing safety goggles are required to prevent eye contact with airborne particles.[4][8] A face shield should be worn over goggles during procedures with a higher risk of splashing or spillage.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper technique to remove gloves to avoid contaminating your skin. Wash and dry hands after glove removal.[10]

  • Body Protection: A fully buttoned laboratory coat should be worn at all times.[9] For cleaning up large spills, a chemical-resistant apron or coveralls provides an additional layer of protection.[7]

  • Respiratory Protection: Since the primary exposure risk is inhalation of the powder, respiratory protection is crucial. All handling of the solid compound should occur within a fume hood or ventilated enclosure. If this is not feasible, a NIOSH-approved particulate respirator (e.g., N95, P100) must be worn.[4][8] Ensure you have been properly fit-tested for any respirator you use.

Operational and Disposal Plans

A methodical workflow minimizes risk and ensures procedural consistency.

Step-by-Step Handling Protocol
  • Preparation: Designate your work area in the fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

  • Donning PPE: Before handling the primary container, don the appropriate PPE as specified in the table above.

  • Weighing: Allow the container to warm to room temperature before opening to prevent moisture contamination.[1] Perform all weighing operations within a fume hood or VBE to contain any dust.

  • Dissolution: Add solvent to the powder slowly to avoid splashing. Ensure the container is capped before mixing or vortexing.

  • Post-Handling: Decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Dispose of single-use PPE in the designated waste stream. Wash hands thoroughly.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS & Protocol B Prepare Fume Hood A->B C Don Appropriate PPE B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Workspace F->G H Segregate & Label Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K End of Process

Caption: Workflow for handling 2-Amino-6-chloropurine riboside.

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Get immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[2][9]

  • Spill: Evacuate the immediate area. Wear the appropriate spill cleanup PPE (see table). For dry spills, do NOT sweep. Gently cover with an absorbent material and carefully collect into a sealed, labeled container for hazardous waste disposal.[2] Prevent powder from becoming airborne. Clean the area with soap and water. Report all spills to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, bench paper, weighing paper) in a clearly labeled, sealed hazardous waste container.[2][7]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[2]

  • Empty Containers: Puncture or triple-rinse empty containers before disposal to prevent reuse.[2]

By adhering to these guidelines, you can confidently and safely handle 2-Amino-6-chloropurine riboside, ensuring a secure environment for groundbreaking research.

References

  • NextSDS. (n.d.). 2-AMino-6-chloropurine-9-(2'-O-Methyl)riboside. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-chloropurine riboside. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute for Biological Standards and Control (NIBSC). (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • European Centre for Disease Prevention and Control. (2024). Factsheet for health professionals about Marburg virus disease. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropurine riboside
Reactant of Route 2
2-Amino-6-chloropurine riboside
© Copyright 2026 BenchChem. All Rights Reserved.